molecular formula C5H7FO2 B1359750 3-Fluorodihydro-2H-pyran-4(3H)-one CAS No. 624734-19-6

3-Fluorodihydro-2H-pyran-4(3H)-one

カタログ番号: B1359750
CAS番号: 624734-19-6
分子量: 118.11 g/mol
InChIキー: QORMSHMHGGKSSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluorodihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C5H7FO2 and its molecular weight is 118.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-fluorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMSHMHGGKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634788
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-19-6
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorooxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Fluorodihydro-2H-pyran-4(3H)-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one

Introduction

This compound is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] As a versatile building block, a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel pharmaceutical agents.

This technical guide provides a comprehensive, predictive analysis of the spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to construct a reliable, predictive dataset. This approach offers researchers a robust framework for the identification, characterization, and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and stereochemistry.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the seven protons in the molecule, distributed across five unique chemical environments. The presence of the fluorine atom and the adjacent carbonyl and ether functionalities will significantly influence the chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz
H-34.8 - 5.1dddJH3-F3 ≈ 48 (geminal), JH3-H2ax ≈ 8-10, JH3-H2eq ≈ 3-5
H-2 (axial)3.8 - 4.0mJH2ax-H2eq ≈ 12-14, JH2ax-H3 ≈ 8-10
H-2 (equatorial)4.1 - 4.3mJH2eq-H2ax ≈ 12-14, JH2eq-H3 ≈ 3-5
H-5 (2H)2.5 - 2.8m
H-6 (2H)3.9 - 4.2m

Causality Behind Predictions:

  • H-3: This proton is directly attached to the same carbon as the fluorine atom, resulting in a significant downfield shift and a large geminal coupling constant (JH3-F3) of approximately 48 Hz. It will also couple to the two protons on C-2, resulting in a doublet of doublet of doublets (ddd).

  • H-2 Protons: These protons are diastereotopic due to the chiral center at C-3. They are adjacent to the ether oxygen, which shifts them downfield. They will exhibit a geminal coupling to each other and vicinal couplings to H-3.

  • H-5 Protons: These protons are alpha to the carbonyl group, which deshields them, leading to a downfield shift compared to a simple alkane.

  • H-6 Protons: These protons are adjacent to the ether oxygen, resulting in a downfield shift.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (δ) ppm Predicted C-F Coupling Constant (J) Hz
C-4 (C=O)205 - 210²JC4-F3 ≈ 20-30
C-388 - 92¹JC3-F3 ≈ 180-200
C-268 - 72²JC2-F3 ≈ 20-30
C-665 - 69³JC6-F3 ≈ 5-10
C-535 - 40³JC5-F3 ≈ 5-10

Causality Behind Predictions:

  • C-4 (Carbonyl): The carbonyl carbon will appear at a characteristic downfield chemical shift.[2] It will also exhibit a two-bond coupling to the fluorine atom.

  • C-3: This carbon is directly attached to the fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant.[3]

  • C-2 and C-6: These carbons are bonded to the ether oxygen, resulting in their downfield position. C-2 will also show a two-bond C-F coupling.

  • C-5: This carbon is alpha to the carbonyl group.

Predicted ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[4]

Fluorine Assignment Predicted Chemical Shift (δ) ppm (relative to CFCl₃) Predicted Multiplicity
F-3-190 to -210ddd

Causality Behind Predictions:

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[5] For a fluorine atom alpha to a carbonyl group in a cyclic system, a chemical shift in this range is expected.[6]

  • Multiplicity: The fluorine atom will couple to the geminal proton on C-3 and the two vicinal protons on C-2, resulting in a complex multiplet, likely a doublet of doublet of doublets.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR: For unambiguous assignment of all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) are recommended.

Caption: Predicted NMR spin-spin coupling network for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the ether linkage, and the carbon-fluorine bond.

Predicted IR Absorption Frequencies
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O stretch (ketone)1720 - 1740Strong
C-O-C stretch (ether)1100 - 1150Strong
C-F stretch1000 - 1100Strong
C-H stretch (sp³)2850 - 3000Medium

Causality Behind Predictions:

  • C=O Stretch: The carbonyl group of a saturated six-membered ring ketone typically absorbs in this region.[7]

  • C-O-C Stretch: The strong absorption in this region is characteristic of the asymmetric stretching of the ether linkage.

  • C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region. The exact position can be influenced by the surrounding structure.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₅H₇FO₂[1]

  • Molecular Weight: 118.11 g/mol [1][9]

  • Predicted Molecular Ion (M⁺): m/z = 118

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation pathways, including alpha-cleavage and loss of small neutral molecules.

  • [M - HF]⁺ (m/z = 98): Loss of hydrogen fluoride.

  • [M - CO]⁺ (m/z = 90): Loss of carbon monoxide via alpha-cleavage.

  • [M - C₂H₂O]⁺ (m/z = 76): Retro-Diels-Alder type fragmentation.

  • [C₃H₃FO]⁺ (m/z = 74): Alpha-cleavage adjacent to the carbonyl group.

  • [C₂H₄O]⁺ (m/z = 44): Cleavage of the pyran ring.

MassSpec_Fragmentation M [C₅H₇FO₂]⁺˙ m/z = 118 frag1 [C₅H₆O₂]⁺˙ m/z = 98 M->frag1 - HF frag2 [C₄H₇FO]⁺˙ m/z = 90 M->frag2 - CO frag3 [C₃H₃FO]⁺ m/z = 74 M->frag3 - C₂H₄O

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, a comprehensive and scientifically grounded dataset has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important fluorinated building block. The provided experimental protocols offer guidance for obtaining high-quality spectroscopic data.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of a fluorine atom into the pyranone scaffold significantly influences its physicochemical properties, including metabolic stability and binding affinity for biological targets.[3][4][5] This guide delves into the nuanced interplay of steric and stereoelectronic effects that govern its three-dimensional architecture. We will explore both experimental and computational methodologies for elucidating its conformational landscape, providing researchers, scientists, and drug development professionals with a foundational understanding of this important molecule.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental scaffolds in a vast array of pharmaceuticals.[1][4][6] Their diverse functionalities and three-dimensional arrangements are critical for effective interaction with biological targets such as enzymes and receptors.[1] In recent decades, the introduction of fluorine into these heterocyclic frameworks has emerged as a powerful strategy in drug design.[3][4][6]

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart several advantages to drug candidates.[1][4] These include:

  • Enhanced Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage and increasing the drug's half-life in the body.[1][4]

  • Increased Lipophilicity: Fluorine can modulate a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its target.[1][3]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing binding interactions.[4][5]

This compound (CAS Number: 624734-19-6) is a prime example of a fluorinated heterocycle with significant potential in pharmaceutical development.[2] Understanding its molecular structure and conformational behavior is paramount for rationally designing novel therapeutics.

Molecular Structure of this compound

The fundamental molecular structure of this compound consists of a six-membered dihydropyran ring containing an oxygen atom, a ketone group at the 4-position, and a fluorine atom at the 3-position.

Property Value
Chemical Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
CAS Number 624734-19-6
Appearance Colorless Liquid or Solid
Boiling Point 156.9 °C at 760 mmHg

Table 1: Physicochemical Properties of this compound.[2]

The presence of the chiral center at the C3 position means that this molecule can exist as two enantiomers, (R)-3-fluorodihydro-2H-pyran-4(3H)-one and (S)-3-fluorodihydro-2H-pyran-4(3H)-one. The specific stereochemistry can have a profound impact on its biological activity.

Conformational Analysis: Unraveling the 3D Architecture

The six-membered dihydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations are typically chair and boat forms. The presence of the fluorine atom and the ketone group introduces complex stereoelectronic interactions that dictate the preferred conformation.

Chair Conformations and the Anomeric Effect

The chair conformation is generally the most stable for six-membered rings. In the case of this compound, the fluorine atom at the C3 position can occupy either an axial or an equatorial position.

Figure 1: Chair conformations of this compound.

A key stereoelectronic interaction that influences the conformational equilibrium is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to prefer an axial orientation, which is counterintuitive from a purely steric perspective.[7] The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent, fluorine).[7]

In this compound, a generalized anomeric effect, specifically a nO→σ*C-F interaction, can play a role in stabilizing the conformation where the fluorine atom is axial.[8][9] The magnitude of this effect is influenced by the solvent polarity, with less polar solvents favoring the axial conformer.[10]

Anomeric_Effect cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer O1 Ring Oxygen (O) lp Oxygen Lone Pair (n) C3F_axial Axial C-F Bond sigma_star σ* (C-F) Orbital lp->sigma_star n -> σ* Hyperconjugation (Stabilizing Interaction) O2 Ring Oxygen (O) lp2 Oxygen Lone Pair (n) C3F_equatorial Equatorial C-F Bond sigma_star2 σ* (C-F) Orbital note Poor Orbital Overlap lp2->note sigma_star2->note

References

The Strategic Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The 3-fluorodihydro-2H-pyran-4(3H)-one core is a valuable heterocyclic building block, poised for elaboration into a diverse array of complex molecules for drug discovery programs.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the strategic application of electrophilic fluorination. We will delve into the mechanistic underpinnings of the key fluorination step, provide a detailed and validated experimental protocol, and present the requisite characterization data for this important synthetic intermediate.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can profoundly influence their biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates.[2] Heterocyclic compounds, in turn, are prevalent structural motifs in a vast number of pharmaceuticals. The convergence of these two features in fluorinated heterocycles, such as this compound, creates a class of building blocks with immense potential for the development of novel therapeutics.[1]

This compound, with its strategic placement of a fluorine atom alpha to a carbonyl group, serves as a versatile synthon. The ketone functionality allows for a wide range of subsequent chemical transformations, while the fluorine atom can impart desirable properties to the final molecule. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently synthesize this key intermediate.

Synthetic Strategy: The Path to this compound

The most direct and efficient pathway to this compound involves the α-fluorination of the readily available precursor, Dihydro-2H-pyran-4(3H)-one (also known as Tetrahydro-4H-pyran-4-one). This strategy hinges on the application of a suitable electrophilic fluorinating agent.

The Precursor: Dihydro-2H-pyran-4(3H)-one

Dihydro-2H-pyran-4(3H)-one is a commercially available cyclic ketone. For researchers preferring to synthesize it in-house, several methods have been reported, often starting from 1,5-dichloropentan-3-one or through the cyclization of homoallylic alcohols. A common laboratory-scale synthesis involves the acid-catalyzed cyclization of a protected 1,5-dihydroxy-3-pentanone derivative.

The Key Transformation: Electrophilic α-Fluorination

The introduction of the fluorine atom at the 3-position is achieved via an electrophilic fluorination reaction. This class of reaction utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center. In the case of a ketone, the nucleophile is the enol or enolate form of the carbonyl compound.

The proposed mechanism for the electrophilic fluorination of Dihydro-2H-pyran-4(3H)-one is depicted below. The ketone first tautomerizes to its enol form, or is converted to its enolate under basic conditions. The electron-rich double bond of the enol/enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond and regeneration of the carbonyl group.

G cluster_0 Mechanism of Electrophilic α-Fluorination Ketone Dihydro-2H-pyran-4(3H)-one Enol Enol Intermediate Ketone->Enol Tautomerization (acid/base catalyzed) Selectfluor Selectfluor® (F-TEDA-BF₄) Product This compound Enol->Product Nucleophilic Attack on F⁺ Enol->Product Byproduct TEDA-BF₄ + H⁺

Caption: Proposed mechanism for the electrophilic α-fluorination of Dihydro-2H-pyran-4(3H)-one.

Choice of Fluorinating Agent

Several electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly stable and easy to handle. For the synthesis of this compound, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice due to its commercial availability, high reactivity, and solid, crystalline nature, which simplifies handling. Another common alternative is N-Fluorobenzenesulfonimide (NFSI).

Experimental Protocol

This protocol details the synthesis of this compound from Dihydro-2H-pyran-4(3H)-one using Selectfluor®.

Materials and Equipment:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dihydro-2H-pyran-4(3H)-one (1.0 g, 10.0 mmol) and anhydrous acetonitrile (40 mL).

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (3.9 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Characterization Data

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following data serves as a benchmark for the synthesized compound.

Property Value Reference
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
CAS Number 624734-19-6
Appearance Colorless liquid or solid[3]
Boiling Point 156.9 °C at 760 mmHg (predicted)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the methylene protons. A key feature would be a doublet of doublets for the proton at the C3 position, with characteristic geminal (²JHF) and vicinal (³JHH) coupling constants.

  • ¹³C NMR (CDCl₃): The spectrum should display five distinct carbon signals. The carbonyl carbon (C4) will appear downfield. The carbon bearing the fluorine (C3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 180-250 Hz).

  • ¹⁹F NMR (CDCl₃): A single resonance is expected, likely a multiplet due to coupling with adjacent protons.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 118. Subsequent fragmentation patterns would involve the loss of small neutral molecules such as CO, C₂H₄, and HF. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. A supporting information document for a related synthesis reported a racemic sample of 3-fluorotetrahydro-4H-pyran-4-one, confirming its successful preparation in a research context.[5]

Safety Considerations

  • Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Handle in a fume hood and avoid ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of this compound via electrophilic fluorination of its non-fluorinated precursor is a robust and reliable method for accessing this valuable building block. The protocol outlined in this guide, utilizing the commercially available and easy-to-handle reagent Selectfluor®, provides a clear and reproducible pathway for its preparation. The strategic incorporation of this and other fluorinated heterocycles will undoubtedly continue to be a fruitful endeavor in the quest for novel and improved therapeutics.

References

Biological activity of fluorinated pyranone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyranone Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Integration of Fluorine into the Privileged Pyranone Scaffold

The pyranone ring system, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. It is a core structural motif in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the pyranone core allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

A particularly impactful strategy in modern drug design is the incorporation of fluorine atoms into bioactive molecules. Due to its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacological characteristics.[3] Strategic fluorination can enhance:

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often blocking metabolic pathways and increasing the compound's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.

  • Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.[3][4]

  • Conformational Control: Fluorine substitution can influence molecular conformation, locking the compound into a bioactive shape.

This guide provides a comprehensive overview of the biological activities of fluorinated pyranone derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their roles as potent enzyme inhibitors and anticancer agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in drug discovery and development.

Synthetic Pathways to Fluorinated Pyranone Derivatives

The generation of fluorinated pyranone libraries is foundational to exploring their biological potential. A variety of synthetic methodologies have been developed, often involving the cyclization of fluorinated precursors. For instance, a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has proven to be a convenient method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones.[5] These pyrones can then serve as versatile building blocks for constructing other biologically important fluorinated azaheterocycles.[5]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_start Starting Materials A Fluorinated Precursor (e.g., Trifluoroacetyl Compound) C Condensation / Cyclization Reaction A->C B Coupling Partner (e.g., Arylacetylene, Ketone) B->C D Crude Fluorinated Pyranone C->D E Purification (e.g., Column Chromatography) D->E F Characterized Fluorinated Pyranone Derivative E->F G Further Derivatization (Optional) F->G H Final Bioactive Compound Library F->H G->H G cluster_enzyme Enzyme Active Site Enzyme Serine Protease (with Ser-OH nucleophile) Complex Initial E-I Complex (Non-covalent) Enzyme->Complex Inhibitor Fluorinated Pyranone (or α-CF3 Ketone) Inhibitor->Complex Binding Adduct Covalent Hemiacetal Adduct (Tetrahedral Intermediate Analogue) Complex->Adduct Nucleophilic Attack by Ser-OH Inactive Inactive Enzyme Adduct->Inactive Inactivation G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Primary Screen: Cytotoxicity Assay (MTT) against Cancer Panel C Hit Identification & SAR Optimization A->C Active Hits B Secondary Screen: Target-based Assay (e.g., Enzyme Inhibition) B->C Iterative Design D Pharmacokinetic (PK) Studies in Rodents E Xenograft Tumor Model (Efficacy Study) D->E F Lead Candidate E->F C->B Optimized Compounds C->D Prioritized Hits

References

The Strategic Imperative of Fluorination in Heterocyclic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Halogen Glow – A Paradigm Shift in Medicinal Chemistry

The deliberate incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic in drug discovery; it is a cornerstone of modern medicinal chemistry. This guide moves beyond a superficial acknowledgment of fluorine's "magic" and delves into the nuanced, often counterintuitive, physicochemical and pharmacological consequences of its strategic placement. We will explore the causal relationships between fluorination and a molecule's pharmacokinetic and pharmacodynamic profile, providing a robust framework for rational drug design. This document is intended for the discerning researcher and drug development professional, offering not just data, but actionable insights grounded in mechanistic understanding.

The Fluorine Effect: Deconstructing the Physicochemical Impact on Heterocyclic Scaffolds

The substitution of a hydrogen atom with fluorine, a bioisosteric replacement, sets in motion a cascade of electronic and conformational changes that can profoundly alter a molecule's behavior. While sterically similar to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its transformative effects.[1][2]

Modulation of pKa: A Double-Edged Sword

The introduction of a highly electronegative fluorine atom can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring, a common feature in many drug classes.[3][4] This reduction in basicity can be a critical advantage, as a less basic molecule is less likely to be protonated at physiological pH, potentially leading to enhanced membrane permeability and oral bioavailability.[3] However, this must be carefully balanced, as excessive pKa reduction can negatively impact solubility or disrupt essential interactions with the target protein. For instance, fluorination of heteroaryl amines has been demonstrated to decrease basicity by as much as 2-3 pKa units.[3]

Lipophilicity and Membrane Permeability: A Context-Dependent Phenomenon

The effect of fluorination on lipophilicity (logP) is highly dependent on the molecular context. While the C-F bond itself is polar, the poor polarizability of the fluorine atom often leads to an increase in overall molecular hydrophobicity.[3] The incorporation of trifluoromethyl (CF3) groups, for example, generally results in a substantial increase in lipophilicity.[3] This enhanced lipophilicity can improve passive diffusion across biological membranes, a desirable trait for many drug candidates.[2] Conversely, in some instances, particularly with monofluorination, a decrease in lipophilicity has been observed.

Conformational Control and Binding Affinity

Beyond its electronic influence, fluorine can exert significant control over molecular conformation through stereoelectronic effects such as the gauche effect.[3] This can pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein. The ability of fluorine to participate in hydrogen bonds as an electron pair donor can also stabilize crucial drug-receptor interactions.[5]

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most compelling reasons for incorporating fluorine into heterocyclic drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol) compared to a carbon-hydrogen bond (around 99 kcal/mol), making it significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2][6]

By strategically placing a fluorine atom at a known site of metabolic vulnerability (a "metabolic soft spot"), medicinal chemists can effectively block or slow down oxidative metabolism.[6] This "metabolic shielding" leads to a longer drug half-life, reduced clearance, and improved bioavailability.[6]

Quantitative Comparison of Metabolic Stability

The following table presents in vitro data from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[6]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[6]
32a4-Fluoro-indazole analog of UT-155>60-Mouse[6]
Cabozantinib AnalogsCabozantinibNon-fluorinated---[7]
(+)-JV-976Monofluorinated analogImproved--[7]

Case Study: The Impact of Fluorination on Azole Antifungals - Voriconazole vs. Fluconazole

The evolution of azole antifungals provides a compelling real-world example of the strategic application of fluorination. Voriconazole, a second-generation triazole, is a structural analog of fluconazole, with the key difference being the introduction of a fluorinated pyrimidine ring in place of one of the triazole rings. This modification has profound implications for its antifungal activity and clinical utility.

While both drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase, voriconazole exhibits a broader spectrum of activity, including against fluconazole-resistant strains of Candida.[8] Although direct comparisons of their physicochemical properties are complex, the fluorination in voriconazole is thought to contribute to its enhanced potency.[9][10]

PropertyFluconazoleVoriconazole
Core Heterocycle Bis-triazoleFluoropyrimidine, Triazole
Antifungal Spectrum Good, but with notable resistanceBroader, including many fluconazole-resistant strains
Clinical Efficacy Effective against many Candida speciesOften effective in refractory candidosis

Experimental Protocols

Synthesis of a Fluorinated Heterocycle: 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy and a prime example of a successful fluorinated heterocyclic drug. The following is a representative synthetic protocol.

Objective: To synthesize 5-fluorouracil from uracil.

Materials:

  • Uracil

  • Selectfluor™ (F-TEDA-BF4)

  • Polyphosphoric acid (PPA)

  • Sodium aqueous solution

  • Appropriate solvents and glassware

Procedure:

  • Cyclization: React isothiourea salts with α-fluoro-β-ketoester enolates to generate the pyrimidine skeleton already substituted with fluorine.[11]

  • Electrophilic Fluorination: A more common and less hazardous approach involves the direct fluorination of uracil. Dissolve uracil in a suitable solvent, such as polyphosphoric acid.[11]

  • Add Selectfluor™ portion-wise to the solution while maintaining a controlled temperature.[11]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully adding the reaction mixture to an ice-water slurry.

  • Neutralize the solution with a suitable base (e.g., sodium aqueous solution) to precipitate the crude 5-fluorouracil.[11]

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-fluorouracil.

  • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay is a standard in vitro method to determine the metabolic stability of a compound using liver microsomes.[6][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the working solution of the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[6]

Visualizing Key Concepts

The Impact of Fluorination on Drug Properties

Fluorine_Impact cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties pKa pKa Membrane Permeability Membrane Permeability pKa->Membrane Permeability Lipophilicity (logP) Lipophilicity (logP) Lipophilicity (logP)->Membrane Permeability Conformation Conformation Binding Affinity Binding Affinity Conformation->Binding Affinity Metabolic Stability Metabolic Stability Bioavailability Bioavailability Metabolic Stability->Bioavailability Membrane Permeability->Bioavailability Fluorination Fluorination Fluorination->pKa Modulates Fluorination->Lipophilicity (logP) Alters Fluorination->Conformation Controls Fluorination->Metabolic Stability Increases

Caption: The multifaceted impact of fluorination on drug properties.

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Compound and Microsomes prep_compound->pre_incubate prep_microsomes Prepare Microsome and Buffer Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

Metabolic Shielding by Fluorination

Metabolic_Shielding cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog NonFluor Parent Drug (C-H) Metabolite CYP450 CYP450 Enzymes NonFluor:parent->CYP450 Oxidative Metabolism Fluor Parent Drug (C-F) Metabolism Blocked Fluor:parent->CYP450 Metabolism Inhibited CYP450->NonFluor:metabolite

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and versatile tool in the medicinal chemist's armamentarium. By understanding the fundamental principles that govern the "fluorine effect," researchers can rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. The ability to enhance metabolic stability, modulate pKa and lipophilicity, and influence conformation underscores the continued importance of organofluorine chemistry in the development of next-generation therapeutics. As our understanding of the nuanced interplay between fluorination and biological systems deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, the role of fluorinated heterocycles in drug discovery is poised to expand even further.

References

An In-Depth Technical Guide to 3-Fluorodihydro-2H-pyran-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the pyranone scaffold imparts unique physicochemical properties that can enhance the metabolic stability and bioavailability of parent molecules.[1] This document details the historical context of its synthesis, evolving methodologies for its preparation, its key chemical and physical properties, and its applications as a versatile building block in the development of novel therapeutics. Particular emphasis is placed on the mechanistic rationale behind synthetic strategies and the provision of detailed experimental protocols.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. When incorporated into heterocyclic frameworks, these effects can be particularly pronounced, leading to compounds with enhanced therapeutic potential.

This compound (also known as 3-fluoro-tetrahydropyran-4-one) is a prime example of a fluorinated heterocyclic building block that has garnered attention in pharmaceutical research. Its rigid, saturated pyranone core provides a defined three-dimensional structure, while the α-fluoroketone moiety offers a reactive handle for further chemical modification. This guide will explore the discovery and synthetic evolution of this valuable compound, providing researchers with the foundational knowledge to effectively utilize it in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 624734-19-6
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Solid
Boiling Point 156.9 °C at 760 mmHg[1]
Storage 2-8°C, sealed, dry[1]

Discovery and Historical Synthesis

The advent of stable and selective electrophilic fluorinating reagents, such as those based on N-F bonds, revolutionized the synthesis of α-fluoroketones. It is highly probable that the first synthesis of this compound was achieved through the direct fluorination of a suitable precursor, likely dihydro-2H-pyran-4(3H)-one or a protected derivative.

Modern Synthetic Methodologies

The contemporary synthesis of this compound predominantly relies on the electrophilic fluorination of a pre-formed pyranone ring system. This approach offers high regioselectivity for the introduction of the fluorine atom at the α-position to the carbonyl group.

Synthesis of the Precursor: Dihydro-2H-pyran-4(3H)-one

A common and scalable route to the precursor, dihydro-2H-pyran-4(3H)-one, begins with readily available starting materials. One such method involves the cyclization of 1,5-dichloropentan-3-one, which can be prepared from 3-chloropropionyl chloride and ethylene.[3]

Electrophilic Fluorination

The key step in the synthesis of the title compound is the introduction of the fluorine atom. This is typically achieved using an electrophilic fluorinating agent.

G cluster_0 Precursor Preparation cluster_1 Fluorination Reaction cluster_2 Product Isolation Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Enolate/Enol Formation Enolate/Enol Formation Dihydro-2H-pyran-4(3H)-one->Enolate/Enol Formation Base or Acid Catalyst Reaction Reaction Enolate/Enol Formation->Reaction Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent->Reaction This compound This compound Reaction->this compound Workup & Purification

Caption: General workflow for the synthesis of this compound via electrophilic fluorination.

A variety of electrophilic fluorinating reagents are available, with N-F based reagents being the most common due to their stability and selectivity.[4] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for the α-fluorination of ketones.[5]

The electrophilic fluorination of a ketone proceeds through the formation of an enol or enolate intermediate. In the presence of an acid or base catalyst, dihydro-2H-pyran-4(3H)-one is converted to its more nucleophilic enol or enolate form. This intermediate then attacks the electrophilic fluorine atom of the fluorinating reagent, leading to the formation of the C-F bond at the α-position.

G cluster_0 Mechanism of Electrophilic Fluorination Ketone Dihydro-2H-pyran-4(3H)-one Enolate Enolate Intermediate Ketone->Enolate Base TransitionState Transition State Enolate->TransitionState FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®) FluorinatingAgent->TransitionState Product This compound TransitionState->Product C-F bond formation

Caption: Simplified mechanism of electrophilic fluorination of dihydro-2H-pyran-4(3H)-one.

Experimental Protocol: Electrophilic Fluorination using Selectfluor®

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic fluorine-coupled signal in the NMR spectra will confirm the successful fluorination.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. The ketone functionality allows for a variety of chemical transformations, including:

  • Reductive amination: To introduce substituted amine groups.

  • Aldol condensation: To form carbon-carbon bonds and build molecular complexity.

  • Wittig reaction: To introduce exocyclic double bonds.

  • Grignard and organolithium additions: To introduce various alkyl and aryl substituents.

These transformations enable the incorporation of the 3-fluoropyranone motif into a diverse range of molecular scaffolds for the development of novel therapeutic agents targeting a wide array of diseases.

Conclusion

This compound is a key fluorinated heterocyclic intermediate with significant potential in drug discovery. Its synthesis, primarily achieved through the electrophilic fluorination of the corresponding pyranone precursor, is now a well-established process. The unique physicochemical properties conferred by the fluorine atom make this compound an attractive building block for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a solid foundation for researchers to understand and utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic ketone, this compound is a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel compounds with enhanced metabolic stability and bioavailability.[1] However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in the laboratory setting.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making for all personnel handling this substance.

Section 1: Compound Profile and Hazard Identification

This compound is a colorless liquid at room temperature.[1] While comprehensive toxicological data for this specific compound is not widely available, the presence of the fluorine atom and the ketone functional group within a pyran ring structure suggests several potential hazards that must be carefully managed.

1.1 Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₅H₇FO₂MySkinRecipes[1], Sigma-Aldrich[2]
Molecular Weight 118.11 g/mol MySkinRecipes[1], Sigma-Aldrich[2]
Appearance Colorless LiquidMySkinRecipes[1]
Boiling Point 156.9 °C at 760 mmHgMySkinRecipes[1]
CAS Number 624734-19-6MySkinRecipes[1], Sigma-Aldrich[2]

1.2 Hazard Classification

Based on available data for this compound and analogous compounds, the following hazard classifications should be assumed:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

  • Flammable Liquid, Category 3 (H226): Based on the parent compound, tetrahydro-4H-pyran-4-one, this compound should be treated as a flammable liquid and vapor.

  • Skin Irritation/Corrosion: The parent pyran structure can cause skin irritation.[3][4] The presence of fluorine may enhance this effect.

  • Serious Eye Damage/Irritation: The parent pyran structure can cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

1.3 Key Mechanistic Concerns: The Role of Fluorine

The carbon-fluorine bond is strong, which often imparts metabolic stability to drug candidates. However, under certain conditions (e.g., high temperatures, strong chemical reactions), fluorinated organic compounds can decompose and release highly toxic and corrosive substances like hydrogen fluoride (HF).[5] Therefore, all handling procedures must be designed to prevent thermal decomposition and incompatible chemical mixing.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[6]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves must be worn. Given the limited data on this specific compound, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer compatibility charts and to inspect gloves for any signs of degradation before and during use. Dispose of contaminated gloves properly.

  • Skin and Body Protection: A flame-resistant lab coat or a lab coat made of 100% cotton should be worn and kept buttoned.[5] Avoid synthetic materials that can melt.[5]

  • Footwear: Closed-toe shoes are mandatory.[5]

Experimental Workflow: Risk Assessment and PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Specific PPE Selection A Identify Chemical: this compound B Review Available SDS & Literature Data A->B C Assess Hazards: - Acute Toxicity (Oral) - Flammability - Skin/Eye Irritation - Potential HF Release B->C D Evaluate Experimental Procedure: - Scale of work - Temperature & Pressure - Potential for splashing C->D E Engineering Controls: - Fume Hood - Ventilation D->E Mitigate Inhalation Risk F Personal Protective Equipment (PPE) D->F Protect Personnel G Eye: Chemical Splash Goggles (Face shield for splash risk) F->G H Hands: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) F->H I Body: Flame-Resistant Lab Coat F->I J Feet: Closed-Toe Shoes F->J Emergency_Response Spill Chemical Spill Occurs Assess Assess Severity (Size, Location, Hazard) Spill->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Is it safe to handle? LargeSpill Large or Unmanageable Spill Assess->LargeSpill Is it unsafe? SmallSpill->LargeSpill No Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate Report Report Incident Cleanup->Report AlertSupervisor Alert Supervisor & Emergency Services Evacuate->AlertSupervisor SecureArea Secure the Area (Close doors, restrict access) AlertSupervisor->SecureArea SecureArea->Report

References

Commercial availability and suppliers of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-3-Fluorodihydro-2H-pyran-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom into the pyranone scaffold dramatically alters its physicochemical properties, offering a powerful tool for modulating metabolic stability, bioavailability, and binding affinity of derivative compounds.[1] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex fluorinated molecules, which are highly sought after in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its commercial availability, core properties, and strategic applications.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis and research.

PropertyValueReference
CAS Number 624734-19-6[][3]
Molecular Formula C₅H₇FO₂[1][]
Molecular Weight 118.11 g/mol [1][][3]
Appearance Liquid or Solid or Semi-solid
Boiling Point 156.9 °C at 760 mmHg[1][]
Density 1.15 g/cm³[]
SMILES C1COCC(C1=O)F[]
InChI Key QORMSHMHGGKSSD-UHFFFAOYSA-N[]

Commercial Availability and Supplier Landscape

This compound is accessible through various specialty chemical suppliers, catering primarily to the research and development sector. Availability typically ranges from milligram to gram quantities. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like CoA), and lead times.

SupplierProduct ExamplePurityNotes
Sigma-Aldrich (Merck) AldrichCPR SYX00096Not specifiedProduct intended for early discovery research; buyer is responsible for confirming identity and purity.
Ambeed, Inc. AMBH9884C2AA97%Available in various quantities.
BOC Sciences 624734-19-697%Marketed as a useful research chemical.[]
Parchem 624734-19-6-Specialty chemical supplier.[4]
MySkinRecipes Reagent #11770198%Available in 100mg, 250mg, and 1g sizes.[1]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Supplier Selection Workflow

Choosing the right supplier is a critical step that can impact experimental outcomes and project timelines. The following workflow provides a logical process for supplier evaluation.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical & Logistical Evaluation Start Identify Project Needs (Quantity, Purity) Search Search Supplier Databases (e.g., Sigma, Ambeed, BOC) Start->Search Input List Create Shortlist of Potential Suppliers Search->List Compile Eval_Purity Compare Purity Specs (e.g., 97% vs 98%) List->Eval_Purity Analyze Eval_Data Check for Available Data (CoA, NMR, MSDS) Eval_Purity->Eval_Data Next Step Eval_Logistics Evaluate Lead Time & Shipping Conditions Eval_Data->Eval_Logistics Next Step Decision Select Optimal Supplier Eval_Logistics->Decision Finalize

Caption: A logical workflow for selecting a chemical supplier.

Synthetic Pathways: A Conceptual Overview

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its structure suggests logical synthetic disconnections based on established organic chemistry principles. A plausible approach involves the fluorination of a pyranone precursor.

A common strategy for synthesizing related pyranones, such as the non-fluorinated analog Dihydro-2H-pyran-3(4H)-one, starts from readily available materials like α-ketoglutaric acid.[5][6][7] The synthesis typically involves a multi-step process including ketalization, reduction, cyclization, and deprotection.[5]

The introduction of the fluorine atom at the C3 position would likely involve either:

  • Electrophilic Fluorination: Using an electrophilic fluorine source (e.g., Selectfluor®) on a suitable enolate or enol ether precursor of the pyranone ring.

  • Nucleophilic Fluorination: Displacing a leaving group at the C3 position with a nucleophilic fluoride source (e.g., KF, TBAF).

The diagram below illustrates a conceptual synthetic pathway, highlighting a potential fluorination step on a pyranone precursor.

Synthesis_Pathway A Dihydro-2H-pyran-4(3H)-one (Precursor) B Enolate / Silyl Enol Ether Formation A->B Base or Silylation C Electrophilic Fluorination (e.g., with Selectfluor®) B->C Reaction with F+ source D This compound (Target Molecule) C->D Workup

Caption: Conceptual pathway for synthesis via electrophilic fluorination.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a fluorinated building block.[1][3] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

  • Bioavailability: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This building block is primarily used as an intermediate for creating more complex molecules for screening in drug discovery programs, particularly those targeting neurological disorders or oncology.[1][8]

Handling and Safety

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

  • Storage: The compound should be stored in a freezer under -20°C, sealed in a dry environment. Some suppliers recommend storage at 2-8°C.[1] Always refer to the supplier-specific recommendation.

  • Safety: this compound is classified with GHS07 pictograms, indicating it can be a skin, eye, and respiratory irritant. Hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Methodological & Application

Chiral Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research. The core of this protocol is a highly efficient organocatalytic asymmetric α-fluorination of the prochiral ketone, dihydro-2H-pyran-4(3H)-one. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and present expected outcomes based on established literature.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased bioavailability, and altered binding affinities.[1][2]

This compound is a chiral, fluorinated derivative of the tetrahydropyran scaffold, a privileged structure in numerous biologically active compounds.[3] Its utility as a synthetic intermediate lies in its bifunctional nature, possessing a reactive ketone and a stereodefined fluorine-bearing center. This makes it an attractive precursor for the synthesis of complex molecules with potential applications in drug discovery and development.[2]

Synthetic Strategy: Organocatalytic Asymmetric α-Fluorination

The most direct and elegant approach to the chiral synthesis of this compound is the asymmetric α-fluorination of the readily available starting material, dihydro-2H-pyran-4(3H)-one (also known as tetrahydropyran-4-one). Organocatalysis, specifically through enamine activation, has emerged as a powerful tool for such transformations, avoiding the use of often toxic or expensive metal catalysts.[1][4][5][6][7]

The key to this enantioselective process is the use of a chiral amine catalyst, which reversibly reacts with the ketone to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophilic fluorine source, with the chiral environment of the catalyst directing the fluorination to one face of the enamine, thus establishing the stereocenter. Cinchona alkaloid-derived primary amines have proven to be exceptionally effective catalysts for this transformation, affording high yields and excellent enantioselectivities.[1][4][5][6][7]

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Work-up and Purification Start Dihydro-2H-pyran-4(3H)-one + Chiral Amine Catalyst + Acid Co-catalyst Solvent Addition of Solvent (e.g., Chloroform) Start->Solvent Stirring Stirring at Room Temperature (Enamine Formation) Solvent->Stirring Fluorinating_Agent Addition of NFSI (N-Fluorobenzenesulfonimide) Stirring->Fluorinating_Agent Reaction Reaction Stirred at Specified Temperature (e.g., 4 °C) Fluorinating_Agent->Reaction Quench Reaction Quenching (e.g., Saturated NaHCO3) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Chiral this compound Purification->Product

Caption: Experimental workflow for the chiral synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly successful organocatalytic α-fluorination of cyclic ketones developed by the MacMillan group.[1][4]

Materials and Reagents:
  • Dihydro-2H-pyran-4(3H)-one (Tetrahydropyran-4-one)

  • Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)

  • Acid co-catalyst (e.g., Trifluoroacetic acid - TFA)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., Chloroform, CHCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dihydro-2H-pyran-4(3H)-one (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add the chiral primary amine catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (e.g., TFA, 0.1 mmol, 10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous chloroform (5.0 mL) under an inert atmosphere.

  • Enamine Formation: Stir the reaction mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., 4 °C) and add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq.) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at this temperature for the specified time (typically 24-48 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Expected Results and Data Summary

The described organocatalytic fluorination of tetrahydropyran-4-one is a highly efficient and selective reaction.[1][4] The following table summarizes typical results obtained for this transformation.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
110CHCl34368595

Data presented is representative and based on published results for the fluorination of tetrahydropyran-4-one using a primary amine functionalized Cinchona alkaloid catalyst.[1][4]

Conclusion

This application note details a robust and highly enantioselective method for the synthesis of this compound. The organocatalytic approach offers a practical and efficient alternative to traditional metal-catalyzed methods, providing access to this valuable chiral building block in high yield and optical purity. This protocol should serve as a reliable guide for researchers in academic and industrial settings who are engaged in the synthesis of novel fluorinated compounds for drug discovery and development.

References

Application Notes & Protocols: Asymmetric Synthesis of Fluorinated Dihydropyranones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Fluorinated dihydropyranones, in particular, represent a class of privileged structures with significant therapeutic potential. This guide provides an in-depth overview of contemporary asymmetric strategies for their synthesis, with a focus on organocatalytic hetero-Diels-Alder reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols for the synthesis of chiral fluorinated dihydropyranones are provided, alongside data presentation and visual workflows to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Dihydropyranones

The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF3) into organic molecules can dramatically alter their biological profiles.[4] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] The dihydropyranone core is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The convergence of these two features—fluorination and the dihydropyranone scaffold—creates a powerful synergy for the development of novel therapeutic agents.[1]

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This guide focuses on catalytic asymmetric methods that provide efficient access to these valuable chiral building blocks.

Core Synthetic Strategy: The Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction, a formal [4+2] cycloaddition, stands out as one of the most powerful and atom-economical methods for constructing six-membered heterocycles like dihydropyranones.[5][6] In this context, an electron-rich diene reacts with an electron-deficient heterodienophile (e.g., a fluorinated carbonyl compound) to form the dihydropyranone ring. The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers.

Organocatalysis has emerged as a dominant strategy for achieving high enantioselectivity in these transformations.[7][8] Chiral organocatalysts, particularly those derived from cinchona alkaloids, have proven to be exceptionally effective.[9][10][11] These catalysts operate through a dual-activation mechanism, simultaneously activating both the diene and the dienophile through non-covalent interactions, such as hydrogen bonding, to orchestrate a highly ordered, stereoselective transition state.

Mechanistic Rationale: Dual Hydrogen Bonding Catalysis

Cinchona alkaloid-derived catalysts, often featuring a squaramide or thiourea moiety, possess both a basic tertiary amine (the quinuclidine nitrogen) and one or more hydrogen-bond donor groups. This bifunctionality is key to their success.

  • Dienophile Activation: The hydrogen-bond donor groups (e.g., squaramide N-H) coordinate to the carbonyl oxygen of the fluorinated dienophile. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Diene Activation & Orientation: The basic quinuclidine nitrogen can deprotonate a pro-nucleophilic diene precursor or interact with the diene to orient it favorably for the cycloaddition. This precise spatial arrangement within the chiral pocket of the catalyst dictates the facial selectivity of the reaction, leading to high enantiomeric excess (ee).

The diagram below illustrates this general principle of dual activation by a bifunctional organocatalyst in an asymmetric hetero-Diels-Alder reaction.

G cluster_0 Catalytic Cycle dienophile Fluorinated Dienophile (R-C(O)CF3) activated_complex Ternary Complex (Stereocontrolled Transition State) dienophile->activated_complex diene Diene diene->activated_complex catalyst Chiral Bifunctional Catalyst (e.g., Cinchona-Squaramide) catalyst->activated_complex H-Bond Activation product Enantioenriched Fluorinated Dihydropyranone activated_complex->product [4+2] Cycloaddition product->catalyst Product Release & Catalyst Regeneration

Figure 1: Generalized workflow for the organocatalyzed asymmetric hetero-Diels-Alder reaction.

Experimental Protocols

The following protocol is a representative example for the synthesis of a chiral trifluoromethyl-substituted dihydropyranone using a well-established organocatalytic system.

Protocol: Asymmetric Synthesis of a Trifluoromethyl-Dihydropyranone via Hetero-Diels-Alder Reaction

This protocol is adapted from methodologies described in the literature employing cinchona alkaloid-derived squaramide catalysts for the reaction of trifluoromethyl ketones with activated dienes.

Materials & Reagents:

  • Catalyst: Quinine-derived squaramide catalyst (10 mol%)

  • Dienophile: 1-Aryl-2,2,2-trifluoroethan-1-one (e.g., 2,2,2-trifluoroacetophenone) (1.0 equiv)

  • Diene: Activated diene (e.g., Brassard's diene or Danishefsky's diene) (1.2 equiv)

  • Solvent: Toluene, anhydrous (0.1 M)

  • Additives: 4 Å Molecular Sieves (activated)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G prep 1. Preparation - Dry glassware - Activate molecular sieves - Prepare reagents setup 2. Reaction Setup - Add catalyst, sieves, solvent - Stir under N2 atmosphere prep->setup add_reagents 3. Reagent Addition - Add dienophile (CF3-ketone) - Cool to specified temp. (e.g., -20 °C) - Add diene dropwise setup->add_reagents reaction 4. Reaction - Stir at specified temp. - Monitor by TLC add_reagents->reaction workup 5. Workup & Hydrolysis - Quench reaction - Hydrolyze silyl enol ether intermediate (e.g., with TFA) reaction->workup purify 6. Purification - Flash column chromatography workup->purify analyze 7. Analysis - NMR, HRMS - Chiral HPLC for ee determination purify->analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Activate 4 Å molecular sieves by heating under vacuum.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinine-derived squaramide catalyst (0.10 mmol, 10 mol%) and activated 4 Å molecular sieves (approx. 100 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature for 10 minutes under an inert atmosphere. Add the 1-aryl-2,2,2-trifluoroethan-1-one (1.0 mmol, 1.0 equiv).

  • Cooling and Diene Addition: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. Slowly add the activated diene (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting dienophile is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and add a few drops of trifluoroacetic acid (TFA) to hydrolyze the intermediate silyl enol ether. Stir for 30 minutes at room temperature.

  • Purification: Concentrate the mixture and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired fluorinated dihydropyranone.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Data Presentation: Expected Outcomes

The efficacy of an asymmetric catalytic system is judged by its yield, diastereoselectivity (dr), and enantioselectivity (ee) across a range of substrates. The table below summarizes typical results for the organocatalyzed HDA reaction between various trifluoromethyl ketones and an activated diene.

EntryAryl Group (in Dienophile)Yield (%)dree (%)
1Phenyl95>20:196
24-Methoxyphenyl92>20:194
34-Nitrophenyl98>20:199
42-Naphthyl89>20:195
53-Thienyl85>20:192

Table 1: Representative results for the asymmetric synthesis of trifluoromethyl-substituted dihydropyranones. Data is illustrative and based on published findings in the field.

Troubleshooting and Field Insights

  • Low Enantioselectivity:

    • Cause: Presence of water or protic impurities can interfere with the catalyst's hydrogen bonding network.

    • Solution: Ensure rigorous drying of solvents, reagents, and glassware. Use freshly activated molecular sieves.

  • Low Yield:

    • Cause: Catalyst deactivation or slow reaction kinetics.

    • Solution: Check the purity of the catalyst. Running the reaction at a slightly higher temperature may improve the rate, but could compromise enantioselectivity. A screen of different solvents may be necessary.

  • Incomplete Hydrolysis:

    • Cause: The silyl enol ether intermediate is stable.

    • Solution: Increase the amount of acid (TFA) or the hydrolysis time during workup. Monitor by TLC to ensure complete conversion to the ketone.

Conclusion

The organocatalytic asymmetric hetero-Diels-Alder reaction is a robust and highly effective strategy for the synthesis of enantioenriched fluorinated dihydropyranones. The use of bifunctional cinchona alkaloid-derived catalysts provides excellent stereocontrol through a well-defined, hydrogen-bond-directed transition state. The protocols and insights provided herein offer a solid foundation for researchers to access these valuable compounds, paving the way for their exploration in drug discovery and development programs.

References

The Strategic Utility of 3-Fluorodihydro-2H-pyran-4(3H)-one in Modern Organic Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The element's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] When this powerful atomic substituent is integrated into a privileged heterocyclic framework like the dihydropyranone core, the resulting building block, 3-Fluorodihydro-2H-pyran-4(3H)-one , emerges as a highly valuable and versatile intermediate for the synthesis of complex and potent therapeutic agents.[1]

This technical guide provides an in-depth exploration of this compound as a synthetic building block. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to facilitate their application in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 624734-19-6
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Solid
Boiling Point 156.9 °C at 760 mmHg
Storage 2-8°C, sealed, dry

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the electrophilic nature of its carbonyl group and the influence of the adjacent fluorine atom. The electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity opens the door to a wide array of chemical transformations, including but not limited to:

  • Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignard, organolithium) to generate tertiary alcohols.

  • Reductive Aminations: Formation of fluorinated amine-containing pyrans, which are key components in many bioactive molecules.

  • Olefinations (e.g., Wittig and Horner-Wadsworth-Emmons reactions): Conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

  • Aldol Condensations: Carbon-carbon bond formation to construct more complex molecular architectures.

  • Spirocyclizations: Synthesis of intricate spirocyclic systems, a motif of growing importance in medicinal chemistry.[3]

The presence of the fluorine atom not only modulates the reactivity of the ketone but also introduces a key stereoelectronic element that can be exploited to control the diastereoselectivity of certain reactions.

Application in the Synthesis of Bioactive Molecules: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Protocol 1: Diastereoselective Reductive Amination for the Synthesis of a Fluorinated Tetrahydropyran Amine Intermediate

This protocol outlines a general procedure for the diastereoselective reductive amination of this compound, a key step in the synthesis of fluorinated analogues of DPP-4 inhibitors. The choice of a bulky amine and a suitable reducing agent is critical for achieving high diastereoselectivity.

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A This compound + Chiral Amine B Solvent (e.g., DCE) + Lewis Acid (e.g., Ti(OiPr)₄) A->B Combine C Stir at room temperature B->C React D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D Transfer E Stir at room temperature D->E Reduce F Quench reaction E->F Transfer G Extract with organic solvent F->G H Purify by chromatography G->H I Fluorinated Tetrahydropyran Amine H->I

Caption: Workflow for the diastereoselective reductive amination.

Materials:

  • This compound (1.0 eq)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DCE, add the chiral primary amine.

  • Add titanium(IV) isopropoxide dropwise at room temperature and stir the mixture for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride in DCE.

  • Slowly add the imine solution to the reducing agent suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated tetrahydropyran amine.

Rationale and Insights:

  • Choice of Lewis Acid: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl group and as a dehydrating agent to drive the imine formation equilibrium.[5]

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, often providing better diastereoselectivity compared to harsher reagents like sodium borohydride.[6]

  • Diastereoselectivity: The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack of the hydride on the iminium intermediate, which is directed by the existing stereocenter of the chiral amine and the fluorine atom on the pyran ring.

Table 2: Expected Outcome and Variations for Reductive Amination

AmineReducing AgentExpected Diastereomeric Ratio (d.r.)Yield Range
(R)-1-PhenylethylamineNaBH(OAc)₃>90:1060-80%
BenzylamineNaCNBH₃70:30 - 85:1555-75%
Ammonia (as NH₄OAc)NaBH(OAc)₃N/A40-60%

Transforming the Carbonyl: Olefination Reactions

The conversion of the carbonyl group of this compound into a carbon-carbon double bond via olefination reactions provides a versatile handle for further synthetic manipulations. The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous due to the ease of removal of the phosphate byproduct and the general preference for the formation of (E)-alkenes.[7][8][9]

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of an (E)-α,β-unsaturated ester from this compound.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

G cluster_0 Reaction Ketone This compound Product (E)-Alkene Ketone->Product HWE Reaction Phosphonate Triethyl phosphonoacetate Phosphonate->Product HWE Reaction Base NaH Base->Product HWE Reaction Solvent THF Solvent->Product HWE Reaction

Caption: General scheme for the HWE olefination.

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired α,β-unsaturated ester.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate to generate the reactive carbanion.[8]

  • Stereoselectivity: The HWE reaction with stabilized ylides, such as that derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[7][8]

Table 3: Representative Olefination Reactions and Expected Outcomes

Olefination ReagentProduct TypeExpected StereoselectivityYield Range
Triethyl phosphonoacetateα,β-Unsaturated ester>95:5 (E:Z)70-90%
(Methoxycarbonylmethyl)triphenylphosphonium bromideα,β-Unsaturated esterVariable (Wittig)60-85%
Methyltriphenylphosphonium bromideExocyclic methyleneN/A75-95%

Future Perspectives and Advanced Applications

The utility of this compound extends beyond the fundamental reactions detailed above. Its application in the synthesis of fluorinated sugar mimics and spirocyclic ethers represents exciting frontiers in medicinal chemistry.[3][10][11]

  • Fluorinated Sugar Mimics: The pyranose-like structure of this building block makes it an ideal starting point for the synthesis of fluorinated carbohydrate analogues.[2][10] These mimics can act as inhibitors of glycosidases or other carbohydrate-processing enzymes with potential applications in antiviral and anticancer therapies.[11]

  • Spirocyclic Scaffolds: The ketone functionality can serve as an anchor point for the construction of spirocycles, which are three-dimensional structures of increasing interest in drug design due to their conformational rigidity and novel intellectual property potential.[1][3]

Conclusion

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. The strategic placement of a fluorine atom on the privileged tetrahydropyranone scaffold provides a unique combination of reactivity and the ability to impart desirable pharmacokinetic properties to target molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable intermediate in the design and synthesis of the next generation of therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to novel and efficient routes to complex and biologically significant molecules.

References

Application Notes & Protocols for 3-Fluorodihydro-2H-pyran-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone of lead optimization.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4][5] These influences include enhancing metabolic stability, modulating pKa to improve cell permeability, and increasing binding affinity to target proteins.[2][4][6]

Simultaneously, heterocyclic ring systems are fundamental platforms in drug design, with an estimated 85% of bioactive compounds containing such moieties.[7][8] The dihydropyranone core, in particular, is recognized as a "privileged scaffold," serving as the foundation for numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9]

This guide focuses on the intersection of these two powerful strategies: the use of 3-Fluorodihydro-2H-pyran-4(3H)-one . This fluorinated building block combines the structural advantages of the dihydropyranone ring with the beneficial physicochemical properties imparted by fluorine, making it a valuable intermediate for the synthesis of novel therapeutic agents.[10]

Section 1: The Rationale for Fluorination at the 3-Position

The placement of a fluorine atom on the dihydropyranone ring is a deliberate design choice aimed at conferring specific advantages to the resulting molecules.

1.1. Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic degradation by cytochrome P450 enzymes.[7] Placing a fluorine atom at the 3-position can shield this part of the molecule from oxidative metabolism, potentially increasing the drug's half-life and bioavailability.

1.2. Conformational Control and Binding Affinity: Due to its high electronegativity, the C-F bond is highly polarized.[5] This polarization can lead to favorable electrostatic interactions with receptor binding sites. Furthermore, the introduction of fluorine can influence the conformational preference of the pyran ring, locking it into a geometry that is more favorable for target engagement, thereby enhancing potency.[5][6]

1.3. Modulating Physicochemical Properties:

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.[2][5][6] This can be used to fine-tune the ionization state of a molecule at physiological pH, which is critical for optimizing properties like solubility and membrane permeability.

  • Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity (logP), a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Below is a diagram illustrating the cascading effects of fluorine's intrinsic properties on drug design.

G cluster_properties Intrinsic Properties of Fluorine cluster_effects Physicochemical & Biological Effects cluster_outcomes Desired Drug Discovery Outcomes prop1 High Electronegativity effect1 Alters pKa of Proximal Groups prop1->effect1 effect3 Increases Binding Affinity prop1->effect3 effect4 Modulates Lipophilicity & Permeability prop1->effect4 prop2 Small van der Waals Radius effect5 Minimal Steric Hindrance prop2->effect5 prop3 Strong C-F Bond effect2 Enhances Metabolic Stability prop3->effect2 outcome2 Enhanced Pharmacokinetics (ADME) effect1->outcome2 effect2->outcome2 outcome1 Improved Potency effect3->outcome1 effect4->outcome2 effect5->outcome1 outcome3 Reduced Off-Target Effects effect5->outcome3

Caption: The influence of fluorine's properties on drug development.

Section 2: Physicochemical Data and Handling

Proper handling and characterization are paramount. The table below summarizes key properties of this compound.

PropertyValueSource
CAS Number 624734-19-6[10]
Molecular Formula C₅H₇FO₂[10]
Molecular Weight 118.11 g/mol [10]
Appearance Colorless Liquid / Solid[10]
Boiling Point 156.9 °C at 760 mmHg[10]
Storage 2-8°C, sealed, under dry conditions[10]
Safety GHS07 (Warning), H302 (Harmful if swallowed)

Section 3: Application Protocols

This compound is a versatile building block primarily used in reactions that leverage its ketone functionality for the construction of more complex heterocyclic systems.[10][11]

Protocol 3.1: Synthesis of a Fused Pyrano[2,3-b]quinoline System

This protocol provides a representative example of how the ketone can be used in a condensation reaction to build a fused heterocyclic scaffold, a common strategy in drug discovery. This is an adaptation of established methods for the non-fluorinated analogue.

Objective: To synthesize a fluorinated pyranoquinoline derivative via a Friedländer annulation reaction.

Materials:

  • This compound

  • 2-Amino-5-chlorobenzaldehyde

  • L-proline (as catalyst)

  • Ethanol (absolute)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 118.1 mg).

  • Reagent Addition: Add 2-amino-5-chlorobenzaldehyde (1.0 mmol, 155.6 mg) and L-proline (0.2 mmol, 23.0 mg) to the flask.

  • Solvent Addition: Add absolute ethanol (10 mL) as the solvent.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

    • Causality Note: The Friedländer annulation is an acid or base-catalyzed condensation. L-proline acts as a mild and effective organocatalyst for this transformation. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

    • Causality Note: The aqueous washes remove the L-proline catalyst and any water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general workflow for utilizing this building block in a drug discovery context.

G start Fluorinated Building Block (this compound) step1 Library Synthesis (e.g., Condensation, MCR) start->step1 step2 Purification & Characterization (Chromatography, NMR, MS) step1->step2 step3 Primary Screening (In vitro biological assays) step2->step3 step4 Hit Identification step3->step4 step4->step1 Inactive Compounds (Synthesize new analogues) step5 Lead Optimization (SAR Studies) step4->step5 Active Compounds step6 Preclinical Evaluation step5->step6

Caption: A typical drug discovery workflow using a fluorinated building block.

Section 4: Synthetic Accessibility of the Parent Scaffold

While this guide focuses on the application of the title compound, understanding its synthesis provides valuable context. The non-fluorinated parent, Dihydro-2H-pyran-3(4H)-one, is often synthesized from readily available α-ketoglutaric acid.[9][12][13][14] Fluorination can then be achieved using modern electrophilic fluorinating agents.

A representative reaction scheme for a key transformation is shown below.

G reactant1 This compound reagents L-Proline, EtOH Reflux reactant1->reagents reactant2 2-Aminobenzaldehyde Derivative reactant2->reagents product Fused Pyranoquinoline System reagents->product

Caption: Reaction scheme for Friedländer annulation.

Section 5: Conclusion and Future Outlook

This compound stands as a high-value intermediate for medicinal chemists. It elegantly combines the robust and versatile dihydropyranone scaffold with the powerful, property-enhancing effects of fluorine.[9][10] Its utility in constructing complex, fluorinated heterocyclic systems makes it a key tool for developing next-generation therapeutics with potentially improved potency, metabolic stability, and overall pharmacokinetic profiles. Further exploration of its use in multicomponent reactions and asymmetric synthesis will undoubtedly unlock new avenues for creating novel and diverse molecular architectures for drug discovery.

References

The Strategic Role of 3-Fluorodihydro-2H-pyran-4(3H)-one in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The judicious incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-Fluorodihydro-2H-pyran-4(3H)-one, a commercially available fluorinated pyranone, has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its unique structural features, combining a conformationally restricted tetrahydropyran ring with a reactive α-fluoroketone moiety, provide a gateway to novel molecular architectures with enhanced metabolic stability, bioavailability, and target affinity.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for its application in drug discovery and development.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 624734-19-6[3]
Molecular Formula C₅H₇FO₂[]
Molecular Weight 118.11 g/mol []
Appearance Solid[3]
Boiling Point 156.9 °C at 760 mmHg[]
Storage Store in a cool, dry place. For long-term storage, sealed in dry, store in freezer, under -20°C.

Safety Information: this compound is classified as an acute toxicant (oral) and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the α-fluoroketone functionality. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the enolization of the ketone can be controlled to achieve selective reactions at the α-carbon.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of this compound readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and amines. These reactions provide a straightforward route to tertiary alcohols and cyanohydrins, which are valuable intermediates for further synthetic transformations.

Reactions at the α-Carbon: Enolate Chemistry

The acidity of the protons at the C-3 and C-5 positions allows for the formation of enolates under basic conditions. These enolates can then react with various electrophiles, enabling the introduction of a wide range of substituents at the positions adjacent to the carbonyl group. However, the presence of the fluorine atom at the C-3 position influences the regioselectivity of enolate formation and subsequent reactions.

Application in API Synthesis: Key Transformations and Protocols

While specific examples of APIs synthesized directly from this compound are not yet widely reported in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. The following protocols are based on established reactions of α-fluoro cyclic ketones and related pyranone systems, demonstrating the potential synthetic pathways for leveraging this building block in drug discovery projects.[5][6]

Protocol 1: Reductive Amination for the Synthesis of Fluorinated Aminopyrans

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8][9][10][11] The reaction of this compound with a primary or secondary amine, followed by reduction of the resulting iminium ion intermediate, provides access to a diverse range of 4-amino-3-fluorotetrahydropyrans. These fluorinated aminopyran scaffolds are of significant interest due to their potential to form key interactions with biological targets.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.2 eq) to liberate the free amine. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial in driving the equilibrium towards the iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[10] This reagent is particularly effective as it is selective for the reduction of iminium ions in the presence of the ketone starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-3-fluorotetrahydropyran.

Reductive_Amination start This compound + Amine (R₂NH) intermediate Iminium Ion Intermediate start->intermediate Condensation product 4-Amino-3-fluorotetrahydropyran intermediate->product Reduction reductant NaBH(OAc)₃ reductant->intermediate caption Reductive Amination Workflow

Reductive Amination Workflow
Protocol 2: Synthesis of Spirocyclic Heterocycles via Nucleophilic Addition and Cyclization

Spirocyclic scaffolds are increasingly sought after in drug design as they introduce three-dimensionality, which can lead to improved target selectivity and physicochemical properties.[12][13] this compound can serve as an excellent starting material for the synthesis of spiro-heterocycles through a sequence of nucleophilic addition to the carbonyl group followed by an intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Nucleophilic Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a suitable bifunctional nucleophile (1.05 eq) in anhydrous THF dropwise. An example of a bifunctional nucleophile would be the lithium salt of a protected aminoacetonitrile, which can be prepared by treating the corresponding acetonitrile with a strong base like n-butyllithium.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Cyclization Trigger: Upon consumption of the starting ketone, the reaction is warmed to room temperature, and a deprotection/cyclization step is initiated. For example, if a Boc-protected amine was used, treatment with an acid such as trifluoroacetic acid (TFA) will remove the protecting group and promote the intramolecular cyclization of the resulting amine onto the newly formed tertiary alcohol, likely after activation.

  • Work-up: After the cyclization is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting spirocyclic product is then purified by column chromatography.

Spirocycle_Synthesis start This compound adduct Tertiary Alcohol Adduct start->adduct Nucleophilic Addition nucleophile Bifunctional Nucleophile nucleophile->start cyclization Intramolecular Cyclization adduct->cyclization Deprotection/Activation product Spirocyclic Heterocycle cyclization->product caption Spirocycle Synthesis Workflow

Spirocycle Synthesis Workflow

Conclusion and Future Perspectives

This compound represents a promising and under-explored building block for the synthesis of novel APIs. Its inherent reactivity, coupled with the beneficial effects of the fluorine atom, makes it an attractive starting material for the construction of diverse and complex molecular architectures. The protocols outlined in this guide, based on well-established synthetic transformations, provide a solid foundation for researchers to begin exploring the full potential of this valuable fluorinated heterocycle in their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such enabling building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

Reaction mechanisms involving 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Fluorodihydro-2H-pyran-4(3H)-one

Foreword for the Advanced Practitioner

Welcome, fellow researchers and pioneers in drug discovery. The molecule at the center of our discussion, this compound, represents more than just another heterocyclic ketone. It is a privileged scaffold, a synthetically versatile building block whose strategic importance is amplified by the presence of a single, powerful fluorine atom.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance crucial properties like metabolic stability, binding affinity, and bioavailability.[2] This guide is crafted not as a simple recitation of facts, but as a deep dive into the causality of its chemical behavior. We will explore the electronic and steric influences that govern its reactivity, providing not just protocols, but the strategic thinking behind them. Our goal is to empower you to harness the full potential of this unique synthon in your own research endeavors.

Section 1: The Electronic Landscape and Core Reactivity

The reactivity of this compound is fundamentally dictated by two key features: the electrophilic carbonyl group and the adjacent stereocenter bearing an electron-withdrawing fluorine atom.

  • Carbonyl Electrophilicity: The carbon-oxygen double bond is inherently polarized, rendering the carbonyl carbon partially positive and thus susceptible to attack by nucleophiles.[3][4][5]

  • Influence of the α-Fluoro Group: Fluorine's strong inductive effect (-I) withdraws electron density from the adjacent carbon (C3). This effect propagates through the sigma framework, further increasing the partial positive charge on the carbonyl carbon (C4).[5][6] This electronic pull makes the carbonyl group in this molecule significantly more reactive towards nucleophiles compared to its non-fluorinated analog.

This enhanced electrophilicity is the gateway to a host of valuable chemical transformations, primarily centered around nucleophilic addition reactions.

Section 2: Principal Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Addition to the Carbonyl Group: The Primary Pathway

The most fundamental reaction of this pyranone is the nucleophilic addition to the carbonyl carbon.[5] The general mechanism proceeds via a two-step sequence:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom and forming a tetrahedral alkoxide intermediate.[4][7]

  • Protonation: The negatively charged oxygen is then protonated, typically by a solvent or a mild acid added during workup, to yield the final alcohol product.[4]

Caption: General mechanism of nucleophilic addition.

Stereoselectivity: The pyran ring exists in a chair-like conformation. Nucleophilic attack can occur from either the axial or equatorial face of the carbonyl group. The presence and orientation of the fluorine atom at the adjacent C3 position can sterically and electronically influence the trajectory of the incoming nucleophile, leading to a preference for one diastereomer over the other.[6][8] This makes stereoselective synthesis of substituted fluorinated tetrahydropyrans possible, a crucial aspect for creating stereochemically defined drug candidates.

The table below summarizes key examples of this reaction class.

Reaction Type Nucleophile Reagent(s) Product Key Considerations
Reduction Hydride (H⁻)NaBH₄, LiAlH₄4-hydroxy-3-fluorodihydropyranIrreversible reaction; choice of reagent can influence stereoselectivity.[5][7]
Grignard Reaction Carbanion (R⁻)R-MgBr, R-Li4-alkyl-4-hydroxy-3-fluorodihydropyranIrreversible; requires strictly anhydrous conditions.[3][7]
Cyanohydrin Formation Cyanide (CN⁻)KCN, H⁺4-cyano-4-hydroxy-3-fluorodihydropyranReversible reaction; product is a versatile intermediate.[4][9]
Wittig Reaction YlidePh₃P=CHR4-alkylidene-3-fluorodihydropyranForms a C=C bond, converting the ketone to an alkene.
Reactions Involving Enolates: The α-Carbon

Under basic conditions, a proton can be abstracted from the C3 carbon, forming an enolate. The electron-withdrawing fluorine atom increases the acidity of this proton, facilitating enolate formation. However, this can also be a pathway for elimination of the fluoride ion, particularly with strong, non-nucleophilic bases. The resulting enolate can act as a nucleophile in reactions like aldol additions, although this must be carefully controlled to avoid side reactions.

Biocatalytic Hydrodefluorination: A Promiscuous Enzymatic Reaction

While synthetically challenging, the cleavage of the C-F bond (hydrodefluorination) is an intriguing transformation. Recent studies have shown that enzymes, specifically transaminases (TAs), can catalyze this reaction under mild, aqueous conditions.[10][11] This represents a green and highly selective method for modifying the fluorinated scaffold.

The proposed mechanism suggests that the α-fluoroketone interacts with the pyridoxal phosphate (PLP) cofactor of the enzyme. This is followed by a series of steps that ultimately lead to the elimination of hydrogen fluoride and the formation of the corresponding non-fluorinated ketone.[11] This enzymatic process can exhibit high stereo- and regioselectivity, offering a powerful tool for chiral synthesis.[10]

Hydrodefluorination_Pathway Proposed Biocatalytic Hydrodefluorination cluster_0 Enzyme Active Site A 3-Fluoropyranone enters active site B Interaction with PLP cofactor A->B Binding C Formation of Schiff base intermediate B->C Covalent catalysis D Enzyme-catalyzed tautomerization C->D E Elimination of Fluoride Ion (F⁻) D->E F Hydrolysis E->F H HF released E->H Byproduct G Dihydro-2H-pyran-4(3H)-one (product) F->G Product release

Caption: A simplified workflow of enzymatic hydrodefluorination.

Section 3: Field-Proven Application Protocols

The following protocols are designed to be self-validating, providing not just the steps but the rationale and troubleshooting guidance.

Protocol 1: Stereoselective Reduction with Sodium Borohydride

This protocol details the conversion of the ketone to the corresponding secondary alcohol, a common precursor for further functionalization.

Reduction_Workflow start Start dissolve 1. Dissolve 3-fluoropyranone in anhydrous Methanol (0°C) start->dissolve add_nabh4 2. Add NaBH₄ portion-wise (Maintain T < 5°C) dissolve->add_nabh4 monitor 3. Monitor reaction by TLC (Typically 1-2 hours) add_nabh4->monitor quench 4. Quench with acetone, then add saturated NH₄Cl(aq) monitor->quench Reaction complete extract 5. Extract with Ethyl Acetate (3x) quench->extract dry_concentrate 6. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify 7. Purify via column chromatography dry_concentrate->purify end End: 3-fluoro-tetrahydropyran-4-ol purify->end

Caption: Experimental workflow for the reduction of 3-fluoropyranone.

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous methanol (approx. 0.1 M concentration) and cool the solution to 0°C in an ice bath.

    • Causality: Methanol is a suitable protic solvent that can also participate in the protonation step. The low temperature controls the reaction rate and improves stereoselectivity.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Portion-wise addition prevents an uncontrolled exotherm and hydrogen gas evolution. A slight excess of the reducing agent ensures complete conversion.

  • Monitoring: Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of acetone (to consume excess NaBH₄) followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: The NH₄Cl workup neutralizes the basic alkoxide intermediate and hydrolyzes borate complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Potential Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient NaBH₄; reagent degradation.Ensure NaBH₄ is fresh and dry. Add an additional 0.2 eq of the reagent if necessary.
Low Yield Product is somewhat water-soluble.Increase the number of extractions (e.g., to 5x) or use a continuous liquid-liquid extractor.
Mixture of Diastereomers Low facial selectivity of the reduction.For higher selectivity, consider bulkier reducing agents like L-Selectride® at lower temperatures (-78°C).

Section 4: Conclusion and Future Outlook

This compound is a potent building block whose reactivity is dominated by the electronically activated carbonyl group. Understanding the principles of nucleophilic addition, stereocontrol, and more advanced transformations like enzymatic hydrodefluorination allows chemists to strategically incorporate this valuable fluorinated pyran motif into complex molecular architectures. As the demand for sophisticated, metabolically robust drug candidates continues to grow, the applications of synthons like this will undoubtedly expand, paving the way for new therapeutic discoveries.

References

Application Notes & Protocols for the Quantitative Analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic ketone, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] Accurate quantification is critical for reaction monitoring, purity assessment, and formulation development. In the absence of established standardized methods for this specific analyte, this guide presents three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a detailed protocol, the scientific rationale behind the methodological choices, and expected performance characteristics.

Introduction to this compound

This compound (C₅H₇FO₂) is a saturated heterocyclic compound with a molecular weight of 118.11 g/mol .[1][2][3][4] The presence of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and bioavailability.[5] Consequently, the development of precise and accurate analytical methods for such fluorinated intermediates is paramount in the pharmaceutical industry. This guide provides foundational methodologies that can be adapted and validated for specific research and development needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds. However, small polar molecules like this compound can exhibit poor retention on traditional C18 columns.[6][7] To overcome this, a method utilizing a polar-endcapped C18 column is proposed, which enhances the retention of polar analytes through secondary interactions.

Rationale and Method Development Insights

The ketone functional group in the analyte possesses a weak UV chromophore, with absorbance expected in the low UV range. Therefore, detection is set at 210 nm. The mobile phase, consisting of water and acetonitrile, is chosen for its compatibility with low-wavelength UV detection and its ability to elute the compound with a good peak shape. A polar-endcapped C18 column is selected to provide a balance of hydrophobic and polar interactions, thereby improving the retention of this polar ketone.[7][8]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Inject Sample h2 Separation on Polar-Endcapped C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water and acetonitrile in an 80:20 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in acetonitrile to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Run Time: 10 minutes

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Performance Characteristics
ParameterExpected Value
Retention Time (t R )~ 4.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for quantification, especially at low concentrations. Due to the polarity of the ketone group, direct analysis can lead to poor peak shape and column interactions. Derivatization is often employed to improve the volatility and chromatographic properties of such analytes.

Rationale and Method Development Insights

Direct injection of polar ketones can result in tailing peaks on common non-polar GC columns. To mitigate this, a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is proposed. PFBHA reacts with the ketone to form a more volatile and thermally stable oxime derivative.[2][9] This derivative is also highly responsive to electron capture negative ionization (ECNI) if available, though standard electron ionization (EI) provides excellent sensitivity and characteristic fragmentation patterns for quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Standard/Sample in Ethyl Acetate s2 Add PFBHA Derivatizing Agent s1->s2 s3 Heat at 60°C for 30 min s2->s3 s4 Cool and Dilute if Necessary s3->s4 g1 Inject Derivatized Sample s4->g1 Inject Sample g2 Separation on DB-5ms Column g1->g2 g3 EI Ionization & Mass Detection g2->g3 d1 Extract Ion Chromatogram (EIC) g3->d1 Mass Spectrum d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol for GC-MS Analysis

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Materials:

  • This compound reference standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (reagent grade)

  • Ethyl acetate (GC grade)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Derivatizing Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of the analyte in ethyl acetate.

    • For each standard and sample, place 100 µL into a 2 mL autosampler vial.

    • Add 50 µL of the PFBHA derivatizing reagent.

    • Cap the vials and heat at 60 °C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Identify the retention time and quantify using the peak area of a characteristic fragment ion (e.g., the molecular ion or a major fragment).

    • Construct a calibration curve and determine the sample concentration.

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 10 ng/mL
Limit of Quantification (LOQ)~ 30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful technique for the direct quantification of fluorinated compounds.[10][11][12] It requires no derivatization and is often less susceptible to matrix effects than chromatographic methods. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[13]

Rationale and Method Development Insights

The qNMR method relies on the principle that the integrated signal area of a nucleus is directly proportional to its molar concentration. By comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard, an accurate concentration can be determined.[1][5][14] An appropriate internal standard must be chosen that has a ¹⁹F signal in a clear region of the spectrum, is stable, and does not react with the analyte. Trifluorotoluene is a suitable candidate. A sufficient relaxation delay (D1) is crucial to ensure complete spin relaxation for accurate integration.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately weigh Analyte and Internal Standard s2 Dissolve in Deuterated Solvent (e.g., CDCl₃) s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire ¹⁹F NMR Spectrum s3->n1 Analyze n2 Set Appropriate Relaxation Delay (D1) n1->n2 d1 Phase and Baseline Correction n2->d1 Spectrum d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Detailed Protocol for qNMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Materials:

  • This compound

  • Internal Standard (e.g., Trifluorotoluene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample containing the analyte and 5-10 mg of the internal standard into a vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹⁹F

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 x T₁ (The T₁ of the analyte and standard should be determined via an inversion-recovery experiment; a conservative delay of 30-60 seconds is often sufficient for small molecules).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Acquisition Time: ~2-3 seconds

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of the ¹⁹F signal corresponding to the analyte and the ¹⁹F signal of the internal standard (e.g., the -CF₃ group of trifluorotoluene).

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_sample) * P_std

    Where:

    • I: Integral area

    • N: Number of fluorine nuclei for the signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.999
Precision (%RSD)< 1%
AccuracyHigh, directly traceable to the purity of the internal standard
SpecificityExcellent, due to the wide chemical shift range of ¹⁹F NMR

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. HPLC-UV offers a balance of simplicity and performance for routine analysis. GC-MS, with a derivatization step, provides superior sensitivity for trace-level quantification. ¹⁹F qNMR stands out as a highly accurate and precise primary method that requires minimal sample preparation. It is recommended that any chosen method be fully validated according to ICH guidelines or internal standard operating procedures before implementation in a regulated environment.

References

Topic: Purification Techniques for 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

3-Fluorodihydro-2H-pyran-4(3H)-one is a valuable fluorinated heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical compounds.[1] The strategic introduction of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this intermediate highly sought after in medicinal chemistry.[1][2] Achieving high purity of this compound is critical, as residual impurities from synthesis can lead to undesirable side reactions, complicate structural elucidation, and compromise the biological activity of downstream products. This guide provides a comprehensive overview of robust purification strategies, detailed experimental protocols, and the scientific rationale behind methodological choices for isolating this compound with high fidelity.

Compound Profile and Purification Rationale

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.

Physicochemical Properties

A summary of the key properties of this compound is presented below. The discrepancy in its physical state (listed as both a solid and a liquid by different suppliers) suggests it may be a low-melting solid or a liquid at room temperature, which influences the choice of purification method.[1][3]

PropertyValueSource(s)
Molecular Formula C₅H₇FO₂[1][3]
Molecular Weight 118.11 g/mol [1][3]
Boiling Point 156.9 °C (at 760 mmHg)[1]
Appearance Colorless Liquid / Solid[1][3]
CAS Number 624734-19-6[3]
Storage 2-8°C, sealed, dry[1]
Common Impurities and Their Origin

Purification is fundamentally about separation. The optimal technique hinges on the differences in physical properties between the target compound and its contaminants. Impurities in a crude sample of this compound typically arise from the synthetic route employed.

  • Unreacted Starting Materials: If synthesized via electrophilic fluorination of an enol ether or silyl enol ether of Dihydro-2H-pyran-4(3H)-one, residual unfluorinated ketone may be present.[4][5]

  • Reagents and Catalysts: Fluorinating agents like Selectfluor® or residual acid/base catalysts may contaminate the crude product.[4]

  • Solvents: Residual reaction or extraction solvents (e.g., acetonitrile, dichloromethane) are common impurities that must be removed.[6]

  • Byproducts:

    • Over-fluorinated species: Difluorinated or other over-reacted products can occur if the reaction conditions are not carefully controlled.[5]

    • Ring-opened products: The pyran ring can be sensitive to strong acidic or basic conditions, potentially leading to hydrolysis or rearrangement byproducts.[6]

    • Tautomers/Hydrates: Some fluorinated ketones are known to form stable hydrates or exist in equilibrium with enol tautomers, which may have different chromatographic behavior.[4][5]

Strategic Approach to Purification

A multi-step approach is often necessary to achieve high purity. The choice of primary purification technique is dictated by the impurity profile, which should be assessed preliminarily by methods such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification_Decision_Workflow crude Crude this compound analysis Initial Analysis (TLC, GC-MS, ¹H/¹⁹F NMR) crude->analysis decision Impurity Profile Assessment analysis->decision distillation Vacuum Distillation decision->distillation  Volatile product;  Non-volatile impurities chromatography Flash Column Chromatography decision->chromatography Impurities with different polarity   recrystallization Recrystallization decision->recrystallization  Crude is solid;  Suitable solvent found final_qc Final Quality Control (Purity >98%) distillation->final_qc chromatography->final_qc recrystallization->final_qc product Pure Product final_qc->product Chromatography_Workflow start Start: Crude Sample step1 1. Select Solvent System (via TLC) start->step1 step2 2. Pack Silica Gel Column step1->step2 step3 3. Load Sample (Wet or Dry Load) step2->step3 step4 4. Elute with Mobile Phase & Collect Fractions step3->step4 step5 5. Analyze Fractions (TLC) step4->step5 step5->step4 Continue Elution step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 end End: Pure Product step6->end

References

Application Notes and Protocols for 3-Fluorodihydro-2H-pyran-4(3H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1][2] Fluorinated heterocyclic compounds, in particular, have emerged as a privileged scaffold in the development of novel herbicides, fungicides, and insecticides, often leading to compounds with improved performance and more desirable environmental profiles.[3]

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS: 624734-19-6) is a versatile fluorinated building block that holds significant potential for the synthesis of new agrochemical entities. Its pyranone core is a feature found in various biologically active natural products, and the presence of the α-fluoro substituent offers a strategic position for modulating the molecule's electronic properties and its interactions with biological targets. This guide provides detailed protocols for the synthesis of this key intermediate and its application in the development of novel agrochemicals, alongside methodologies for evaluating their biological activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 624734-19-6[4]
Molecular Formula C₅H₇FO₂[4]
Molecular Weight 118.11 g/mol [4]
Appearance Solid[4]
SMILES FC1COCCC1=O[4]
InChI Key QORMSHMHGGKSSD-UHFFFAOYSA-N[4]

Synthesis of this compound: An Electrophilic Fluorination Approach

Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one

The non-fluorinated precursor, dihydro-2H-pyran-4(3H)-one, can be synthesized via several routes. A practical method involves the cyclization of 1,5-dichloropentan-3-one, which can be prepared from 3-chloropropionyl chloride and ethylene.[5]

Protocol 1: Synthesis of Dihydro-2H-pyran-4(3H)-one [6][7]

Materials:

  • 1,5-dichloropentan-3-one

  • Water

  • Phosphoric acid

  • Sodium dihydrogen phosphate

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-dichloropentan-3-one (1 equivalent), water, phosphoric acid, and sodium dihydrogen phosphate.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield dihydro-2H-pyran-4(3H)-one.

Step 2: Electrophilic Fluorination of Dihydro-2H-pyran-4(3H)-one

The introduction of the fluorine atom at the 3-position can be achieved via electrophilic fluorination of the enolate or enol ether of dihydro-2H-pyran-4(3H)-one. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent for this purpose.[8][9][10]

Protocol 2: Synthesis of this compound [8][10]

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve dihydro-2H-pyran-4(3H)-one (1 equivalent) in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by ¹⁹F NMR spectroscopy or GC-MS.

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one cluster_step2 Step 2: Electrophilic Fluorination 1_5_dichloropentan_3_one 1,5-Dichloropentan-3-one Cyclization Cyclization (H₃PO₄, NaH₂PO₄, H₂O, Reflux) 1_5_dichloropentan_3_one->Cyclization Dihydro_pyranone Dihydro-2H-pyran-4(3H)-one Cyclization->Dihydro_pyranone Fluorination Electrophilic Fluorination (Acetonitrile, RT) Dihydro_pyranone->Fluorination Selectfluor Selectfluor® Selectfluor->Fluorination Fluoro_pyranone This compound Fluorination->Fluoro_pyranone

Caption: Synthetic workflow for this compound.

Application in Agrochemical Synthesis: A Protocol for Novel Herbicidal Scaffolds

This compound serves as an excellent precursor for the synthesis of novel spirocyclic compounds, a class of molecules that has shown significant promise in herbicide development. The following protocol is adapted from patent literature describing the synthesis of herbicidal tetrahydropyran-2,4-dione derivatives and illustrates how the title compound can be utilized to generate new chemical entities for screening.[11]

Conceptual Framework: Spirocyclic Herbicides

The rationale behind targeting spirocyclic structures lies in their rigid three-dimensional conformation, which can lead to enhanced binding affinity and selectivity for the target enzyme. The introduction of the fluorine atom is anticipated to further improve the herbicidal activity and metabolic stability of the final compounds.

Protocol 3: Synthesis of a Novel Spiro[3-fluorodihydro-2H-pyran-4,5'-oxazolidine]-2',4'-dione Derivative

Materials:

  • This compound

  • Urea (or a substituted urea)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add urea (1 equivalent).

  • To this mixture, add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a calculated amount of hydrochloric acid.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the target spirocyclic compound.

Herbicidal_Synthesis Fluoro_pyranone This compound Condensation Condensation/ Cyclization (NaOEt, EtOH, Reflux) Fluoro_pyranone->Condensation Urea Urea Urea->Condensation Spiro_herbicide Spiro[3-fluorodihydro-2H-pyran-4,5'-oxazolidine]-2',4'-dione Derivative Condensation->Spiro_herbicide

Caption: Synthesis of a potential spirocyclic herbicidal scaffold.

Bioactivity Screening Protocols for Agrochemical Discovery

Once novel compounds are synthesized, a critical step is to evaluate their biological activity. The following are generalized protocols for the initial screening of herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening: Whole-Plant Bioassay

This protocol provides a method for assessing the pre- and post-emergence herbicidal activity of a test compound on a panel of representative weed and crop species.[1][12][13][14]

Protocol 4: Whole-Plant Herbicidal Screening

Materials:

  • Seeds of monocot and dicot weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Chenopodium album)

  • Seeds of crop species (e.g., wheat, corn, soybean)

  • Pots with sterile soil mix

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Spray chamber

  • Controlled environment growth chamber

Procedure: Pre-emergence Application:

  • Sow seeds of the selected plant species in pots.

  • Immediately after sowing, apply the test compound solution at various concentrations to the soil surface using a calibrated sprayer.

  • Include a solvent-only control and a positive control (a commercial herbicide).

  • Place the pots in a growth chamber with controlled temperature, light, and humidity.

  • Assess phytotoxicity and growth inhibition at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solution to the foliage of the plants using a calibrated sprayer.

  • Include appropriate controls as in the pre-emergence test.

  • Return the plants to the growth chamber.

  • Assess phytotoxicity and growth inhibition at regular intervals.

Fungicidal Activity Screening: In Vitro Mycelial Growth Inhibition Assay

This protocol is a high-throughput method to evaluate the direct fungicidal activity of compounds against a panel of pathogenic fungi.[15][16]

Protocol 5: In Vitro Fungicidal Screening

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Spore suspension or mycelial plugs of the fungi

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Include a solvent-only control and a positive control (a commercial fungicide).

  • Inoculate each well with a standardized spore suspension or a small mycelial plug of the target fungus.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals to determine mycelial growth.

  • Calculate the percentage of growth inhibition for each concentration of the test compound and determine the EC₅₀ (half-maximal effective concentration) value.

Insecticidal Activity Screening: Contact Toxicity Bioassay

This protocol assesses the contact toxicity of a compound against a representative insect pest.[17][18]

Protocol 6: Insecticidal Contact Toxicity Bioassay

Materials:

  • Test insects (e.g., aphids, caterpillars, or houseflies)

  • Test compound dissolved in a suitable volatile solvent (e.g., acetone)

  • Micro-applicator or spray tower

  • Petri dishes or ventilated containers

  • Food source for the insects

Procedure:

  • Topical Application: Using a micro-applicator, apply a precise volume of the test compound solution at various concentrations directly to the dorsal thorax of individual insects.

  • Spray Application: Place a known number of insects in a petri dish and apply the test compound solution using a calibrated spray tower.

  • Include a solvent-only control and a positive control (a commercial insecticide).

  • Transfer the treated insects to clean containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours after treatment).

  • Calculate the mortality rate for each concentration and determine the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration).

Screening_Workflow cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening cluster_insecticide Insecticidal Screening Synthesized_Compound Novel Synthesized Compound Pre_emergence Pre-emergence Assay (Weed & Crop Seeds) Synthesized_Compound->Pre_emergence Post_emergence Post-emergence Assay (Weed & Crop Seedlings) Synthesized_Compound->Post_emergence In_Vitro_Assay In Vitro Mycelial Growth (Pathogenic Fungi) Synthesized_Compound->In_Vitro_Assay Contact_Toxicity Contact Toxicity Assay (Test Insects) Synthesized_Compound->Contact_Toxicity Phytotoxicity_Assessment Assess Phytotoxicity (Visual Rating) Pre_emergence->Phytotoxicity_Assessment Post_emergence->Phytotoxicity_Assessment EC50_Determination Determine EC₅₀ (Growth Inhibition) In_Vitro_Assay->EC50_Determination LD50_LC50_Determination Determine LD₅₀/LC₅₀ (Mortality Rate) Contact_Toxicity->LD50_LC50_Determination

Caption: Workflow for the bioactivity screening of novel agrochemicals.

Conclusion and Future Perspectives

This compound represents a valuable and underutilized building block in the discovery of novel agrochemicals. The synthetic protocols provided herein offer a clear pathway to access this intermediate and to incorporate it into potential herbicidal scaffolds. The subsequent bioactivity screening protocols provide a framework for the initial evaluation of these new chemical entities. The strategic incorporation of the α-fluoro ketone moiety is a promising approach for the development of next-generation pesticides with enhanced efficacy and desirable safety profiles. Further exploration of the reactivity of this compound in various synthetic transformations will undoubtedly unlock new avenues for the creation of a diverse range of agrochemical candidates.

References

Troubleshooting & Optimization

Stability of 3-Fluorodihydro-2H-pyran-4(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, particularly its stability under acidic conditions. We will address common challenges and provide practical, mechanistically grounded solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during synthesis, workup, or purification.

❓ Issue 1: My reaction yield is significantly lower than expected, and I'm observing multiple unknown spots on my TLC/peaks in my HPLC analysis after an acidic workup.

🔬 Analysis & Solution:

This is a classic symptom of compound degradation. The primary culprit is the acid-catalyzed hydrolysis of the tetrahydropyran ring.[1] The molecule's core structure contains a cyclic ether, which is susceptible to cleavage in the presence of acid. The process begins with the protonation of the ether oxygen, which activates the ring towards nucleophilic attack by water or other nucleophiles present in your medium.[1][2] This leads to ring-opening and the formation of linear, highly functionalized, and potentially unstable byproducts.[3]

Recommended Actions:

  • Re-evaluate Acid Strength: Switch to a milder acid. If you are using strong mineral acids like HCl or H₂SO₄, consider weaker organic acids (e.g., acetic acid) or buffered systems (e.g., acetate buffer at pH 4-5) to slow the degradation.[1]

  • Temperature Control: Perform all acidic steps at reduced temperatures (e.g., 0 °C or below).[1] Acid-catalyzed reactions are highly temperature-dependent; lowering the temperature will significantly decrease the rate of ether cleavage.

  • Minimize Exposure Time: Limit the duration of contact with the acidic medium. Quench the reaction as soon as it is complete and move immediately to extraction. Avoid letting the reaction mixture stand in acidic conditions overnight.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the step under anhydrous acidic conditions can prevent hydrolysis by eliminating water, the primary nucleophile for ring-opening.

❓ Issue 2: During purification by silica gel chromatography, I'm experiencing product loss and streaking on the column.

🔬 Analysis & Solution:

Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds. The prolonged contact time during column chromatography provides an extended opportunity for the acid-catalyzed ring-opening of your this compound.

Recommended Actions:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), followed by flushing with the pure eluent until the pH of the wash is neutral. This deactivates the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded-phase silica like diol.

  • Rapid Purification: Employ flash chromatography with slightly increased pressure to minimize the residence time on the column.

  • Non-Chromatographic Methods: If possible, explore alternative purification techniques such as distillation (if the compound is thermally stable and volatile) or recrystallization.

❓ Issue 3: My NMR spectrum shows a complex mixture, and I suspect the formation of a hydrate or hemiacetal.

🔬 Analysis & Solution:

The presence of a strong electron-withdrawing fluorine atom alpha to the ketone can increase the electrophilicity of the carbonyl carbon. In aqueous acidic media, this can lead to the formation of a gem-diol (hydrate) at the C4 position.[4][5][6] Furthermore, the ring-opened degradation product is a hydroxy-aldehyde, which can exist in equilibrium with its cyclic hemiacetal form.[1][3]

Recommended Actions:

  • Confirm with D₂O Exchange: To identify exchangeable protons (like those in hydrates), acquire an ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of signals corresponding to OH protons confirms their presence.

  • Analytical Monitoring: Use LC-MS to identify the molecular weights of the species in your mixture.[7] This can help confirm the addition of a water molecule (hydrate formation, +18 Da) or the presence of an isomer (ring-opened hemiacetal).

  • Removal of Water: To reverse hydrate formation, ensure the final product is rigorously dried under a high vacuum.[4] If isolating the product via extraction, use a drying agent like anhydrous sodium sulfate or magnesium sulfate and ensure all solvent is removed.

Visualizing the Degradation Pathway and Troubleshooting

To better understand the chemical processes at play, the following diagrams illustrate the primary degradation mechanism and a logical workflow for troubleshooting.

start This compound protonated Protonated Ether Intermediate start->protonated + H⁺ attack Nucleophilic Attack (H₂O) opened Ring-Opened Cation protonated->opened H₂O attack->opened Ring Opening product Degradation Product: 5-hydroxy-2-fluoro-4-oxopentanal opened->product - H⁺

Caption: Acid-catalyzed hydrolysis pathway of the pyran ring.

start Low Yield or Impure Product? check_acid Check Acidity & Temp start->check_acid strong_acid Using Strong Acid or High Temp? check_acid->strong_acid reduce_cond Action: 1. Use Milder Acid 2. Lower Temperature 3. Minimize Time strong_acid->reduce_cond Yes purification Issue During Purification? strong_acid->purification No monitor Monitor with HPLC/LC-MS to Confirm Stability reduce_cond->monitor neutralize_silica Action: 1. Neutralize Silica Gel 2. Use Alumina 3. Purify Rapidly purification->neutralize_silica Yes purification->monitor No neutralize_silica->monitor end Improved Yield & Purity monitor->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound? A1: The stability is mainly governed by pH and temperature. The molecule's tetrahydropyran ring, a cyclic ether, is the most vulnerable functional group, being particularly susceptible to cleavage under acidic conditions.[1] This degradation is significantly accelerated at higher temperatures.

Q2: What is the expected primary degradation product in an acidic aqueous medium? A2: The primary degradation product from acid-catalyzed ring-opening is expected to be 5-hydroxy-2-fluoro-4-oxopentanal. This linear molecule contains both a hydroxyl and an aldehyde group and may exist in equilibrium with its cyclic hemiacetal form.[1][3]

Q3: How can I quantitatively monitor the stability of this compound during my experiments? A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring stability.[1][8] It allows for the separation and quantification of the parent compound and its degradation products over time. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1][7][9]

Analytical TechniquePurposeKey Considerations
HPLC-UV Quantify parent compound and degradation products over time.Use a buffered mobile phase to prevent on-column degradation.
LC-MS Identify molecular weights of degradation products.Helps confirm hydrolysis (+18 Da) or other transformations.
NMR (¹H, ¹³C, ¹⁹F) Elucidate the precise structure of degradation products.¹⁹F NMR is useful for tracking fluorine-containing species.[4][5]
TLC Quick, qualitative monitoring of reaction progress.Co-spot with starting material. Be aware that acidic silica can cause streaking.

Q4: Are there any recommended storage conditions to ensure long-term stability? A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. It should be kept away from acidic vapors. For maximum shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Experimental Protocol: Stability Assessment under Acidic Stress

This protocol provides a general framework for evaluating the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis Setup: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. This creates an acidic stress condition.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.[1]

  • Analysis: Analyze the quenched samples by HPLC to determine the remaining percentage of the parent compound at each time point.

This structured approach will provide quantitative data on the compound's degradation kinetics under specific acidic conditions, allowing you to make informed decisions in your experimental design.

References

Technical Support Center: Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound, a valuable fluorinated building block in medicinal chemistry, typically proceeds via the electrophilic fluorination of the precursor, Dihydro-2H-pyran-4(3H)-one.[1] The most common fluorinating agent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[2] While this method is generally effective, the introduction of the fluorine atom can be accompanied by the formation of several impurities that may complicate purification and impact the quality of the final product.

This guide will address the common impurities encountered at each stage of the synthesis, from the preparation of the starting material to the final fluorination step. We will provide detailed protocols, troubleshooting tips, and analytical data to help you identify and mitigate these challenges.

Visualizing the Synthetic Pathway and Impurity Formation

To provide a clear overview of the synthetic process and where impurities can arise, the following workflow diagram illustrates the key steps and potential side reactions.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Fluorination Reaction cluster_2 Common Impurities Dihydropyran Dihydropyran Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Dihydropyran->Dihydro-2H-pyran-4(3H)-one Hydration/Oxidation This compound This compound Dihydro-2H-pyran-4(3H)-one->this compound Electrophilic Fluorination (e.g., Selectfluor™) Unreacted_SM Unreacted Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one->Unreacted_SM Difluoro_Product 3,3-Difluorodihydro-2H-pyran-4(3H)-one This compound->Difluoro_Product Over-fluorination Selectfluor_Byproducts Selectfluor™ Byproducts Precursor_Impurities Impurities from Precursor Synthesis Fluorination Reaction Fluorination Reaction Fluorination Reaction->Selectfluor_Byproducts Precursor Synthesis Precursor Synthesis Precursor Synthesis->Precursor_Impurities

Caption: Synthetic workflow for this compound and sources of common impurities.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Precursor Synthesis - Dihydro-2H-pyran-4(3H)-one

A common and efficient route to the precursor, Dihydro-2H-pyran-4(3H)-one, involves the hydration of 3,4-dihydro-2H-pyran.[3] This seemingly straightforward step can introduce impurities that will carry through to the fluorination reaction if not properly addressed.

Q1: My Dihydro-2H-pyran-4(3H)-one precursor is impure after synthesis from dihydropyran. What are the likely contaminants and how can I avoid them?

A1: Impurities in the precursor synthesis often arise from side reactions during the hydration of dihydropyran. The most common impurities are:

  • 2-Hydroxytetrahydropyran: This is the hemiacetal intermediate of the hydration reaction. Incomplete conversion to the ketone will result in its presence.

    • Troubleshooting: Ensure complete acid-catalyzed equilibration to the more stable ketone. This can be achieved by increasing the reaction time or using a slightly higher concentration of a mild acid catalyst.

  • Adipic Aldehyde (Hexanedial): Ring-opening of the pyran ring under acidic conditions can lead to the formation of adipic aldehyde.

    • Troubleshooting: Use mild reaction conditions and avoid strong acids or high temperatures. Purification by distillation under reduced pressure is effective in removing this less volatile impurity.

  • Polymeric Byproducts: Dihydropyran can polymerize in the presence of strong acids.

    • Troubleshooting: Use a well-controlled, catalytic amount of a mild acid. Monitor the reaction closely and avoid prolonged reaction times.

Table 1: Common Impurities in Dihydro-2H-pyran-4(3H)-one Synthesis

ImpurityFormation PathwayMitigation Strategy
2-HydroxytetrahydropyranIncomplete hydration/equilibrationIncrease reaction time, use a slightly higher catalyst concentration.
Adipic AldehydeAcid-catalyzed ring-openingUse mild acid and temperature, purify by vacuum distillation.
Polymeric ByproductsAcid-catalyzed polymerizationUse a catalytic amount of mild acid, control reaction time.
Part 2: Electrophilic Fluorination

The fluorination of Dihydro-2H-pyran-4(3H)-one is the critical step where the desired product is formed, but also where challenging impurities can be introduced.

Q2: I am observing incomplete conversion during the fluorination of Dihydro-2H-pyran-4(3H)-one with Selectfluor™. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue and can often be addressed by optimizing the reaction conditions.

  • Reaction Time and Temperature: Electrophilic fluorination can be slow. Monitor the reaction progress by TLC, GC-MS, or 1H NMR. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial. However, be cautious as higher temperatures can also promote the formation of byproducts.

  • Stoichiometry of Selectfluor™: While a slight excess of Selectfluor™ (typically 1.1-1.2 equivalents) is recommended, ensure accurate weighing and addition.[4]

  • Solvent: Acetonitrile is a common solvent for Selectfluor™ reactions. Ensure it is anhydrous, as water can react with the fluorinating agent and the enolate intermediate.

Q3: My final product is contaminated with a significant amount of a di-fluorinated byproduct. How can I minimize its formation?

A3: The formation of 3,3-Difluorodihydro-2H-pyran-4(3H)-one is a result of over-fluorination. The mono-fluorinated product can be more acidic than the starting material, leading to a second fluorination event.

  • Control Stoichiometry: Use no more than 1.1 equivalents of Selectfluor™. A slow, portion-wise addition of the fluorinating agent can also help to maintain a low instantaneous concentration, disfavoring the second fluorination.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-fluorination.

  • Base: The presence of a mild, non-nucleophilic base can sometimes help to control the acidity of the reaction mixture and suppress the formation of the enolate of the mono-fluorinated product. However, this must be carefully optimized as it can also affect the rate of the primary reaction.

Q4: I am having difficulty removing the byproducts from the Selectfluor™ reagent. What is the best purification strategy?

A4: The byproducts of Selectfluor™ are salts and can typically be removed with an aqueous workup.

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Silica Gel Chromatography: If the byproducts are not fully removed by the workup, column chromatography on silica gel is an effective purification method. The polar byproducts will have a high affinity for the silica gel, allowing for the elution of the less polar product.

Table 2: Troubleshooting the Electrophilic Fluorination Step

IssueProbable CauseRecommended Solution
Incomplete ConversionInsufficient reaction time/temperature, incorrect stoichiometryIncrease reaction time/temperature, ensure 1.1-1.2 eq. of Selectfluor™.
Di-fluorinationOver-fluorination due to excess reagent or high reactivityUse ≤ 1.1 eq. of Selectfluor™, add portion-wise, lower temperature.
Selectfluor™ ByproductsIncomplete removal during workupPerform a thorough aqueous workup, use silica gel chromatography.

Analytical Characterization of Products and Impurities

Accurate identification of the product and impurities is crucial for process optimization. Below are the expected analytical signatures for the key compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

  • Dihydro-2H-pyran-4(3H)-one: The spectrum will show characteristic signals for the methylene protons of the pyran ring.

  • This compound: The proton at the C3 position will appear as a doublet of triplets due to coupling with the fluorine atom and the adjacent methylene protons.

  • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: The proton signal at the C3 position will be absent. The protons on the adjacent carbons will show coupling to the two fluorine atoms, resulting in more complex splitting patterns.

19F NMR:

  • This compound: A single resonance, likely a doublet of triplets, will be observed.

  • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: A single resonance, likely a triplet, will be observed due to coupling with the C4 methylene protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the volatile components of the reaction mixture.

  • Elution Order: The elution order on a standard non-polar GC column is typically: Dihydro-2H-pyran-4(3H)-one < this compound < 3,3-Difluorodihydro-2H-pyran-4(3H)-one.

  • Mass Spectra:

    • Dihydro-2H-pyran-4(3H)-one: Molecular ion (M+) at m/z 100.

    • This compound: Molecular ion (M+) at m/z 118.[5]

    • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: Molecular ion (M+) at m/z 136.

Experimental Protocols

Protocol 1: Synthesis of Dihydro-2H-pyran-4(3H)-one

This protocol is adapted from established procedures for the hydration of dihydropyran.

  • To a stirred solution of 3,4-dihydro-2H-pyran (1.0 eq) in a mixture of tetrahydrofuran and water (10:1), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 eq).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by GC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Dihydro-2H-pyran-4(3H)-one as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the electrophilic fluorination of a ketone using Selectfluor™.

  • Dissolve Dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous acetonitrile in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Selectfluor™ (1.1 eq) to the solution in one portion.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_incomplete Incomplete Reaction cluster_impurity Impurity Identification Start Start Problem Problem Start->Problem Identify Issue Analysis_Incomplete Check Reaction Time, Temp, Stoichiometry Problem->Analysis_Incomplete Incomplete Reaction Analysis_Impurity Analyze by GC-MS and NMR Problem->Analysis_Impurity Presence of Impurities Analysis Analysis Solution Solution Solution_Incomplete Increase reaction time/temp, verify reagent stoichiometry. Analysis_Incomplete->Solution_Incomplete Optimize Conditions Impurity_Type Impurity_Type Analysis_Impurity->Impurity_Type Identify Impurity Solution_SM Optimize reaction conditions for completion. Impurity_Type->Solution_SM Unreacted Starting Material Solution_DiF Reduce Selectfluor™ stoichiometry, lower reaction temperature. Impurity_Type->Solution_DiF Di-fluorinated Product Solution_Reagent Improve aqueous workup, use column chromatography. Impurity_Type->Solution_Reagent Reagent Byproducts

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of Fluorinated Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated pyranones. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered in the laboratory. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, we aim to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of fluorinated pyranones, presented in a question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the fundamental factors I should investigate?

A1: Low or no yield is a frequent issue that can often be traced back to foundational reaction parameters. Before exploring more complex variables, it is crucial to validate the core setup and reagents.

Possible Causes & Solutions:

  • Reagent Purity and Integrity:

    • Fluorinating Agents & Precursors: Impurities in starting materials can inhibit the reaction or catalyze the formation of side products[1]. For instance, commercial fluoroacetone may require purification by distillation to remove inhibitors[1]. Similarly, electrophilic fluorinating agents like Selectfluor™ can be hygroscopic and should be handled accordingly.

    • Solvents and Other Reagents: The use of anhydrous solvents is critical, especially in reactions involving moisture-sensitive intermediates like enolates or strong Lewis acids[1][2]. Ensure all other reactants, such as aldehydes or bases, are of high purity.

  • Reaction Conditions:

    • Anhydrous & Inert Atmosphere: Many fluorination reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., oven- or flame-dried), and the reaction should be conducted under an inert atmosphere like nitrogen or argon to prevent quenching of intermediates and other side reactions[1].

    • Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition[1][2]. It is often advisable to start the reaction at a low temperature (e.g., 0°C or -78°C) to control initial exotherms and then gradually warm to room temperature[1].

  • Stoichiometry and Reagent Addition:

    • Incorrect Ratios: Ensure the stoichiometry of reactants is correct. For reactions where the fluorinating agent also acts as a Lewis acid, such as BF₃·OEt₂, using stoichiometric amounts is key to driving the reaction to completion[3].

    • Order of Addition: The sequence of adding reagents can be crucial. For example, in many base-mediated reactions, the base is added to the substrate to form the reactive intermediate before the electrophile is introduced.

Q2: I'm observing a complex mixture of products with low regioselectivity. How can I improve the formation of the desired isomer?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. Improving regioselectivity requires a careful analysis of the substrate's electronic properties and fine-tuning the reaction conditions to favor a single pathway.

Possible Causes & Solutions:

  • Multiple Reactive Sites:

    • Substrate-Directing Groups: Heterocycles and aromatic systems often possess multiple C-H bonds that can be fluorinated, leading to isomeric mixtures[2]. The regioselectivity is heavily influenced by the electronic and steric properties of existing substituents[2]. You can exploit the directing effect of functional groups to favor fluorination at a specific position. For example, a benzyloxy group has been shown to direct fluorination to the adjacent position in pyridine systems[2].

    • Steric Hindrance: Bulky substituents can block access to certain reaction sites, thereby favoring reaction at less hindered positions. This can be used to your advantage to control the reaction's outcome.

  • Competing Cyclization Pathways:

    • Iodolactonization Example: In some syntheses, such as the iodolactonization of (Z)-2-en-4-ynoic acids, a mixture of 2-pyranones and 2(5H)-furanones can be formed[4][5]. The ratio of these products is highly dependent on the reaction conditions and the catalyst used. While iodolactonization with I₂/NaHCO₃ often favors the pyranone, other conditions might favor the furanone[5].

    • Mechanism-Based Adjustments: Understanding the mechanism can help favor one pathway. For instance, if a 6-endo-dig cyclization leads to the desired pyranone while a 5-exo-dig cyclization gives the furanone byproduct, adjusting the catalyst or solvent may alter the transition state energies to favor the desired pathway.

Below is a diagram illustrating the competing cyclization pathways in the synthesis of 2-pyrones.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products SM (Z)-2-en-4-ynoic acid P1 6-endo-dig Cyclization SM->P1 I₂/NaHCO₃ (Major Pathway) P2 5-exo-dig Cyclization SM->P2 (Minor Pathway) Prod1 Desired Product: 6-substituted 5-iodo-2(2H)-pyranone P1->Prod1 Prod2 Side Product: (E)-5-(1-iodoylidene)-2(5H)-furanone P2->Prod2

Caption: Competing cyclization pathways in iodolactonization.[5]

Q3: My desired fluorinated pyranone seems to decompose during workup or purification. What steps can I take to improve stability and isolated yield?

A3: The instability of fluorinated compounds, particularly during purification, is a known challenge. The strong electron-withdrawing nature of fluorine can render adjacent functional groups susceptible to elimination or rearrangement, especially under acidic or basic conditions.

Possible Causes & Solutions:

  • Instability on Silica Gel:

    • HF Elimination: Fluorinated compounds, especially β-fluoro carbonyl compounds with an acidic α-proton, can be unstable on standard silica gel, which is weakly acidic[6]. This can lead to the elimination of hydrogen fluoride (HF) and the formation of unsaturated byproducts.

    • Deactivation of Stationary Phase: To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine[7]. Alternatively, switching to a different stationary phase like alumina or Florisil may be beneficial[7].

  • Product Volatility:

    • Loss During Solvent Removal: Fluorinated compounds are often more volatile than their non-fluorinated counterparts[7]. Significant product loss can occur during solvent removal under high vacuum or at elevated temperatures.

    • Careful Concentration: Use a rotary evaporator at low temperature and reduced pressure to minimize loss of your volatile product[7].

  • Chemical Instability:

    • Nucleophilic Displacement: In some cases, the C-F bond itself can be susceptible to nucleophilic displacement, especially if activated by neighboring groups or intramolecular nucleophiles[6]. During workup, avoid strong nucleophiles if this is a potential degradation pathway.

    • pH Control: Maintain a neutral pH during aqueous workup procedures to avoid acid- or base-catalyzed decomposition. Use mild buffers if necessary.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing fluorine into a pyranone ring system?

A1: The strategy depends heavily on the desired position of the fluorine atom and the available starting materials. Two common approaches are building the ring from a fluorinated precursor or fluorinating a pre-formed pyranone skeleton.

  • Prins Fluorination Cyclisation: This method constructs a 4-fluoropyran ring from a homoallylic alcohol and an aldehyde. A Lewis acid like BF₃·OEt₂ is used in stoichiometric amounts, where it serves as both the catalyst for cyclization and the fluoride source to quench the intermediate carbocation[3][8]. This is an efficient way to incorporate fluorine at the C4 position.

  • Electrophilic Fluorination: Using reagents like Selectfluor™ (F-TEDA-BF₄), you can directly fluorinate an electron-rich pyranone or a suitable precursor[9]. The regioselectivity of this reaction depends on the electronic properties of the substrate.

  • Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., triflate, tosylate) with a fluoride source (e.g., KF, CsF, TBAF). This method is common for introducing fluorine but requires the synthesis of a suitably functionalized pyranone precursor.

Q2: How critical are anhydrous conditions, and what is the best practice for ensuring them?

A2: For many reactions in organofluorine chemistry, anhydrous conditions are absolutely critical[1]. Moisture can react with and decompose sensitive reagents (e.g., Lewis acids, organometallics) or quench key intermediates (e.g., enolates), leading to failed reactions[1].

  • Glassware Preparation: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Solvent and Reagent Purity: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents. Ensure all liquid reagents are transferred via syringe under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.

Section 3: Key Protocols & Data

This section provides a detailed methodology for a common synthesis and presents representative data.

Protocol 1: Synthesis of 4-Fluoro-pyrans via Prins Fluorination Cyclisation

This protocol is adapted from the procedure described for the synthesis of 4-fluorotetrahydropyrans, where BF₃·OEt₂ acts as both a Lewis acid and a fluoride source[3][8].

G start Start prep Prepare Reactants - Dry Glassware (Flame-dried) - Add Anhydrous DCM - Add Homoallylic Alcohol & Aldehyde start->prep cool Cool Reaction - Cool mixture to specified temp (e.g., -20 °C or 0 °C) prep->cool add_reagent Add BF₃·OEt₂ - Add BF₃·OEt₂ (1 equiv.) dropwise - Maintain inert atmosphere (Ar/N₂) cool->add_reagent react Stir Reaction - Stir for specified time (e.g., 5h) - Monitor by TLC add_reagent->react quench Quench Reaction - Add saturated NaHCO₃ solution react->quench extract Extract Product - Extract with DCM (3x) - Combine organic layers quench->extract dry_concentrate Dry & Concentrate - Dry over MgSO₄ - Filter and concentrate in vacuo extract->dry_concentrate purify Purify Product - Column Chromatography (Silica Gel) dry_concentrate->purify end End (Pure 4-Fluoro-pyran) purify->end

Caption: Experimental workflow for Prins fluorination cyclisation.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM).

  • Reactant Addition: Add the homoallylic alcohol (1.0 equiv.) followed by the aldehyde (1.0 equiv.).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at this temperature for the specified time (typically 5-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-pyran.

Data Presentation: Substrate Scope in Prins Fluorination

The following table summarizes representative results for the Prins fluorination reaction between but-3-en-1-ol and various benzaldehydes, demonstrating the impact of substituents on reaction efficiency[8].

EntryAldehydeConversion (%)Diastereomeric Ratio (syn/anti)
14-Nitrobenzaldehyde67%1.9 / 1
24-Fluorobenzaldehyde66%4.5 / 1
34-Bromobenzaldehyde90%4.8 / 1
42-Bromobenzaldehyde65%5.4 / 1
52-Methoxybenzaldehyde<5%1.3 / 1

Reaction conditions: BF₃·OEt₂ (1 equiv), but-3-en-1-ol (1 equiv), aldehyde (1 equiv), DCM, 0 °C, 24 h.

Analysis: As shown in the table, aldehydes with electron-withdrawing groups (e.g., nitro, halo) generally lead to higher conversions compared to those with electron-donating groups (e.g., methoxy), which are inefficient[3][8]. Diastereoselectivity is typically moderate.

References

Technical Support Center: 3-Fluorodihydro-2H-pyran-4(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated heterocycle. The unique combination of a pyranone core, a ketone functionality, and a fluorine atom presents specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during experimentation.

Section 1: Compound Properties and Handling

Before initiating any reaction, a thorough understanding of the reactant's properties is crucial for safety and experimental success.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 624734-19-6[1]
Molecular Formula C₅H₇FO₂[2]
Molecular Weight 118.11 g/mol [2]
Appearance Colorless Liquid / Solid[2][3]
Boiling Point 156.9 °C at 760 mmHg[2]
Storage 2-8°C, sealed, dry[2]
Frequently Asked Questions: Handling and Stability

Q1: What are the primary stability concerns for this compound?

A1: There are two main points of reactivity to consider for stability. First, the ether linkage in the pyran ring is susceptible to cleavage under strong acidic conditions, which can lead to ring-opening.[4] Second, as a β-fluoro ketone with acidic α-protons, the molecule can be unstable under certain basic conditions, potentially leading to the elimination of hydrogen fluoride (HF).[5] It is crucial to handle this compound with care, avoiding unnecessarily harsh pH conditions unless required by the reaction protocol.

Q2: How should I store this reagent to ensure its integrity?

A2: The compound should be stored in a tightly sealed container at 2-8°C under a dry atmosphere.[2] Many fluorinating agents and fluorinated compounds are sensitive to moisture, which can lead to degradation or hydration of the carbonyl group.[6][7][8]

Section 2: Troubleshooting Reactions and Synthesis

This section addresses common problems encountered during reactions involving this compound, both as a product of fluorination and as a starting material.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common issues in reactions involving this compound.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions Start Reaction Issue Identified (e.g., Low Yield, Side Products) CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents First, check inputs CheckParams Review Reaction Parameters (Temp, Time, Solvent) Start->CheckParams SideRxn Side Reaction Occurring? CheckReagents->SideRxn NoConversion Low/No Conversion? CheckReagents->NoConversion PurifyStart Purify Starting Materials CheckReagents->PurifyStart CheckParams->NoConversion Degradation Substrate/Product Degrading? SideRxn->Degradation MilderCond Use Milder Conditions (pH, Temp) SideRxn->MilderCond If decomposition Degradation->MilderCond OptimizeCond Optimize Conditions (Temp, Concentration) NoConversion->OptimizeCond If inactive ChangeReagent Change Reagent/Solvent NoConversion->ChangeReagent If incompatible End Successful Reaction OptimizeCond->End ChangeReagent->End MilderCond->End PurifyStart->NoConversion

Caption: A logical workflow for troubleshooting reactions.

Frequently Asked Questions: Reaction Issues

Q3: My reaction to synthesize this compound via electrophilic fluorination is failing or giving very low yields. What are the likely causes?

A3: Low yields in the fluorination of ketone precursors are common and can often be traced to several factors.[9] A systematic check is the most effective approach:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor® are sensitive to moisture.[6] Ensure you are using a fresh, dry batch of the reagent and that your solvent and glassware are rigorously anhydrous.

  • Sub-optimal Reaction Temperature: Fluorination can be highly temperature-dependent. Some reactions require elevated temperatures to proceed, while for other substrates, higher temperatures can lead to decomposition and byproduct formation.[6] An initial temperature screen is recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Solvents like DMF or DMSO can react exothermically with some electrophilic fluorinating agents.[6] Acetonitrile is often a suitable choice for its inertness and ability to dissolve reagents like Selectfluor®.[6][7]

  • Inefficient Enolization: Electrophilic fluorination of ketones proceeds via the enol or enolate intermediate.[7][10] If the keto-enol tautomerization is slow or unfavorable under neutral conditions, the reaction will be sluggish. The reaction medium for Selectfluor® often becomes slightly acidic (pH ~5-6), which can be sufficient to promote enolization, but some substrates may require explicit acid or base catalysis.[10]

Q4: I am performing a nucleophilic addition to the carbonyl group of this compound, but the reaction is sluggish and forms significant byproducts. Why?

A4: While the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, several issues can arise:

  • Base-Catalyzed Self-Condensation: If your reaction conditions involve a strong base, this base can deprotonate the acidic α-protons at the C-2 and C-4 positions. The resulting enolate can then undergo a self-aldol condensation reaction with another molecule of the starting material, leading to dimers and oligomers.[11]

    • Solution: Consider using a weaker base or a Lewis acid to promote the reaction. Lowering the reaction temperature can also significantly reduce the rate of self-condensation.[11]

  • Ring Opening: Under strongly acidic or basic conditions, the pyran ring itself can become unstable. Strong acid can catalyze hydrolysis of the ether linkage, while strong base could potentially induce ring-opening via other pathways.[4][11]

    • Solution: Buffer your reaction if possible and avoid prolonged exposure to harsh pH conditions.

Q5: During workup or purification, I am observing the appearance of new, more polar spots on my TLC plate. What could be happening?

A5: This is a common issue with fluorinated ketones, particularly α-fluoro ketones. The most likely cause is hydration of the carbonyl group to form a gem-diol. The electron-withdrawing effect of the adjacent fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[7][8]

  • Troubleshooting:

    • Anhydrous Workup: Ensure all solvents used during the workup are dry.

    • Silica Gel: Standard silica gel is slightly acidic and contains water, which can promote hydrate formation during column chromatography. Consider using deactivated (neutral) silica or performing the chromatography quickly with anhydrous solvents.

    • Characterization: Be aware that the hydrate may be visible in NMR spectra, often in equilibrium with the ketone form.

Section 3: Purification and Analytical Characterization

Proper purification and unambiguous characterization are essential for validating experimental outcomes.

Frequently Asked Questions: Purification & Analysis

Q6: I am struggling to separate my desired product from byproducts using silica gel chromatography. What are some alternative strategies?

A6: Fluorinated compounds can be challenging to purify due to their unique polarity and potential for on-column degradation.

  • Co-elution: The product may have a similar Rf value to starting materials or non-polar byproducts.[12] A thorough screening of different solvent systems (e.g., testing ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane) is the first step.

  • Alternative Stationary Phases: If silica gel is causing degradation or poor separation, consider using neutral or basic alumina. For very challenging separations, reverse-phase chromatography (e.g., C18) may be effective.

  • Distillation: Given its boiling point of ~157 °C, vacuum distillation could be a viable purification method for thermally stable products, provided the impurities have sufficiently different boiling points.

Q7: What are the key spectroscopic features I should look for to confirm the structure of a derivative of this compound?

A7: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[13][14]

  • ¹⁹F NMR: This is the most definitive technique. You should observe a signal corresponding to the fluorine atom. Its chemical shift and coupling to adjacent protons will provide crucial structural information.

  • ¹H NMR: Look for characteristic large coupling constants between the fluorine and the proton on the same carbon (²J H-F), which are typically in the range of 45-55 Hz.[7][10] Protons on adjacent carbons will also show smaller couplings (³J H-F).

  • ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹J C-F).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can provide fragmentation patterns to support the proposed structure.[14]

  • Infrared (IR) Spectroscopy: A strong absorbance in the range of 1720-1750 cm⁻¹ will confirm the presence of the ketone (C=O) group.[14]

References

Improving yield and purity of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this valuable fluorinated building block. The unique properties imparted by the fluorine atom make this compound a desirable intermediate in pharmaceutical and agrochemical research, but its synthesis can present specific challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both chemical yield and final product purity.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis and workup of this compound. The advice provided is based on established principles for the synthesis of related heterocyclic ketones.

Issue 1: Consistently Low Reaction Yield

Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common pitfalls and how can I improve it?

Answer: A low yield is a common frustration that can often be traced back to several key stages of the synthesis. Let's break down the likely culprits, assuming a synthesis pathway involving the fluorination of a pyranone precursor or a cyclization-fluorination strategy.

  • Causality—Moisture and Atmospheric Contamination: The introduction of the fluorine atom often involves reagents that are highly sensitive to moisture. Similarly, cyclization reactions, particularly those employing strong bases like n-butyllithium or hydrides like LiAlH₄ in precursor synthesis, are critically dependent on anhydrous conditions.[2] Any water present will quench these powerful reagents, leading to incomplete reactions and a cascade of side products.

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

    • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture and oxygen from interfering with reactive intermediates.

    • Temperature Control: Many fluorination and cyclization reactions are highly exothermic. Maintain strict temperature control using an appropriate cooling bath (e.g., dry ice/acetone). A runaway reaction not only poses a safety risk but also invariably leads to the formation of polymeric or degradation products.

    • Reagent Stoichiometry: Carefully verify the stoichiometry of your reagents. For cyclization steps, an excess of a mesylating agent or base may be required, while in the fluorination step, the stoichiometry of the fluorine source is critical.[2]

Issue 2: Incomplete Reaction and Multiple Byproducts on TLC/LC-MS

Question: My reaction mixture shows a significant amount of starting material remaining, alongside several new, unidentified spots. How can I drive the reaction to completion and minimize side reactions?

Answer: This issue points towards either suboptimal reaction kinetics or competing reaction pathways. The structure of this compound, with its ketone functionality and acidic α-protons, is susceptible to several side reactions.

  • Causality—Side Reactions:

    • Self-Aldol Condensation: Under either acidic or basic conditions, the ketone can enolize and undergo self-condensation, leading to higher molecular weight impurities.[3] This is a particularly common issue with ketone-containing heterocycles.

    • Ring Opening: Strong acidic conditions used during workup or purification can lead to the protonation of the ether oxygen, followed by nucleophilic attack and ring-opening.[4] This results in linear hydroxy-aldehyde species that are difficult to separate from the desired product.

    • Elimination: Depending on the synthetic route, elimination reactions can compete with the desired substitution or cyclization, leading to unsaturated byproducts.

  • Troubleshooting Protocol & Optimization:

    • Monitor Reaction Progress: Use TLC, GC, or LC-MS to closely monitor the reaction. Do not simply rely on a fixed reaction time from a published procedure. Once the starting material is consumed, proceed with the workup immediately to prevent the formation of degradation products.

    • Optimize Temperature and Reaction Time: If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if side products are the main issue, lowering the temperature can enhance selectivity. A time-course study is highly recommended to find the optimal balance.

    • Choice of Base/Acid: If aldol condensation is suspected, consider using a milder, non-nucleophilic base or performing the reaction at a lower temperature.[3] For workup steps requiring pH adjustment, use buffered solutions or perform the neutralization at 0°C to minimize contact time with strong acids or bases.

Issue 3: Difficulty in Purifying the Final Product

Question: I'm struggling to achieve high purity (>98%) of my this compound. Distillation gives poor recovery, and column chromatography results in product degradation. What are my options?

Answer: Purifying this compound can be challenging due to its polarity, potential for instability on silica gel, and relatively low boiling point.[1] A multi-step purification strategy is often necessary.

  • Causality—Product Instability and Impurity Profile: The slightly acidic nature of silica gel can catalyze degradation reactions like ring-opening or aldol condensation during column chromatography. If impurities have similar polarities and boiling points to the product, both distillation and chromatography will be inefficient.

crude Crude Product distill Vacuum Distillation crude->distill Remove non-volatile impurities qc QC Check (NMR, GC-MS) distill->qc Assess purity column Column Chromatography final Pure Product (>98%) column->final Collect pure fractions qc->column Purity <98% qc->final Purity OK

Caption: A logical workflow for the purification of this compound.

  • Recommended Purification Protocol:

    • Aqueous Workup: After quenching the reaction, perform a thorough aqueous wash. Use a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to reduce the water content in the organic layer.

    • Vacuum Distillation: This should be your first step for bulk purification. It is effective at removing non-volatile baseline impurities and residual high-boiling solvents. The boiling point is reported to be 156.9°C at 760 mmHg, so a good vacuum will be required to lower this to a manageable temperature and prevent thermal degradation.[1]

    • Column Chromatography (If Necessary): If distillation fails to provide the desired purity, column chromatography may be unavoidable.

      • Deactivate Silica: To minimize degradation, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

      • Solvent System: A gradient elution with a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.

      • Rapid Elution: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you think you need to ensure the product elutes quickly.

Data Summary Table

ParameterRecommended Condition/ValueRationale & Notes
Reaction Atmosphere Inert (Argon or Nitrogen)Prevents quenching of sensitive reagents by atmospheric moisture and oxygen.
Solvent Condition AnhydrousCritical for reactions involving organometallics, hydrides, or moisture-sensitive fluorinating agents.[2]
Reaction Temperature -78°C to 25°CHighly dependent on the specific step. Low temperatures are often required to control exotherms and improve selectivity.
Purification - Column Neutralized Silica GelThe inherent acidity of standard silica can cause product degradation.[4]
Storage 2-8°C, Sealed, DryAs recommended for the pure compound to ensure long-term stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere if possible, at refrigerated temperatures (2-8°C).[1] It is classified as a combustible solid, so it should be kept away from ignition sources.[5][6]

Q2: How stable is the compound under acidic or basic conditions? A2: Based on the behavior of the analogous Dihydro-2H-pyran-3(4H)-one, the molecule's stability is pH-dependent.

  • Acidic Conditions: The ether linkage is susceptible to acid-catalyzed hydrolysis, which leads to ring-opening.[4] This degradation is accelerated by heat. Avoid prolonged exposure to strong acids.

  • Basic Conditions: The primary concern under basic conditions is the abstraction of the acidic α-protons, leading to enolate formation and subsequent self-aldol condensation reactions.[3] This can result in dimerization and polymerization, reducing the purity of the material.

Q3: What spectroscopic data should I expect for confirming the structure? A3: While a specific public spectrum for this compound is not readily available, we can predict the key features based on its structure and data from similar pyranones.[7][8]

  • ¹H NMR: Expect complex multiplets for the protons on the pyran ring. The proton on the same carbon as the fluorine (H-3) will show a large coupling constant to the fluorine atom (¹⁹F-¹H coupling). Protons on adjacent carbons will also show smaller couplings to fluorine.

  • ¹³C NMR: The carbon attached to the fluorine (C-3) will appear as a doublet with a large ¹³C-¹⁹F coupling constant. The carbonyl carbon (C-4) will also show a smaller coupling to the fluorine.

  • ¹⁹F NMR: This is a critical characterization technique. You should observe a single resonance for the fluorine atom, which will be split by the adjacent protons.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 118.11.[5] Common fragmentation patterns for related pyranones include the loss of CO or CHO fragments.[7]

  • IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch should be visible, typically in the range of 1720-1740 cm⁻¹.

Experimental Protocol: Purification via Bisulfite Adduct Formation

For challenging purifications where the product is contaminated with non-ketonic impurities, a chemical extraction method can be highly effective. This protocol leverages the reversible reaction between a ketone and sodium bisulfite.

start Crude Product in Organic Solvent (e.g., Ether) add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite extract Liquid-Liquid Extraction add_bisulfite->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Bisulfite Adduct) separate->aqueous Adduct organic Organic Layer (Non-ketonic Impurities) separate->organic Impurities regenerate Add Base (e.g., Na₂CO₃) & Fresh Organic Solvent aqueous->regenerate extract_pure Extract Regenerated Ketone regenerate->extract_pure final_org Organic Layer (Pure Ketone) extract_pure->final_org workup Dry & Evaporate final_org->workup end Purified Product workup->end

Caption: Workflow for purification via reversible bisulfite adduct formation.[9]

Procedure:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Extract the organic solution multiple times with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The ketone will form a water-soluble adduct and move to the aqueous layer.

  • Separate and discard the organic layer, which contains the non-ketonic impurities.

  • To regenerate the ketone, add a fresh portion of organic solvent to the aqueous layer and then carefully add a base (e.g., saturated sodium carbonate solution) until the solution is basic. This reverses the reaction, releasing the pure ketone back into the organic phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

Navigating the Stereoselective Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Among these, the 3-fluorodihydro-2H-pyran-4(3H)-one core represents a valuable building block for the synthesis of novel therapeutics and agrochemicals. However, the stereoselective installation of a fluorine atom at the C3 position of the dihydropyranone ring presents a unique set of challenges that can often lead to experimental roadblocks.

This technical support center provides a comprehensive troubleshooting guide and a list of frequently asked questions (FAQs) to assist researchers in overcoming the hurdles encountered during the stereoselective synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering plausible causes and actionable solutions to get your research back on track.

Issue 1: Low or No Conversion to the Fluorinated Product

You've set up your reaction for the electrophilic fluorination of a dihydropyran-4-one precursor, but after the specified reaction time, TLC or LC-MS analysis shows mainly starting material.

Potential Cause Troubleshooting Steps
Inactive Fluorinating Agent Electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are sensitive to moisture and can degrade over time.[2][3] Ensure your reagent is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch from a reliable supplier.
Insufficient Activation of the Substrate The electrophilic fluorination of ketones often proceeds through an enol or silyl enol ether intermediate.[4] If you are using the parent ketone, the equilibrium concentration of the enol form might be too low for efficient fluorination. Consider converting the dihydropyranone to its corresponding silyl enol ether prior to fluorination.
Inappropriate Solvent The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. Acetonitrile, dichloromethane, and THF are commonly used for electrophilic fluorinations. If solubility is an issue, consider screening other anhydrous, non-protic solvents.
Low Reaction Temperature While some fluorination reactions proceed at room temperature, others may require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at low temperatures, consider gradually increasing it while carefully monitoring for side product formation.
Issue 2: Poor Diastereoselectivity or Formation of an Undesired Diastereomer

Your fluorination reaction is successful, but you obtain a mixture of diastereomers, or the major product is not the desired stereoisomer.

Potential Cause Troubleshooting Steps
Steric Hindrance The facial selectivity of the fluorinating agent's approach to the enol or enolate intermediate is dictated by the steric environment of the substrate. Substituents on the pyran ring can direct the incoming electrophile to one face over the other. Analyze the stereochemical model of your substrate to predict the favored diastereomer.
Choice of Fluorinating Agent The size and reactivity of the electrophilic fluorinating agent can influence diastereoselectivity.[5] If you are using a bulky reagent like Selectfluor®, consider switching to a smaller one like NFSI, or vice-versa, to alter the steric interactions in the transition state.
Organocatalyst Mismatch In organocatalytic asymmetric fluorinations, the choice of catalyst is crucial for controlling the stereochemical outcome.[6] If you are using a chiral amine or phase-transfer catalyst, ensure it is the correct enantiomer to produce the desired product diastereomer. You may need to screen a small library of catalysts to find the optimal one for your specific substrate.
Reaction Temperature Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Issue 3: Formation of Byproducts

Your reaction mixture contains significant amounts of unexpected products alongside the desired fluorinated pyranone.

Potential Cause Troubleshooting Steps
Over-fluorination The product, this compound, can sometimes undergo a second fluorination, especially if excess fluorinating agent is used or if the reaction is left for an extended period. Carefully control the stoichiometry of the fluorinating agent (1.0-1.2 equivalents is a good starting point) and monitor the reaction progress closely by TLC or LC-MS to stop it upon completion.
Ring Opening or Decomposition The pyran ring can be susceptible to ring-opening under harsh reaction conditions, particularly in the presence of strong acids or bases that may be generated as byproducts of the fluorination reaction.[7] Ensure your reaction is performed under anhydrous and neutral or mildly acidic/basic conditions. The use of a non-nucleophilic base, such as proton sponge, can be beneficial in some cases.
Byproducts from the Fluorinating Agent Electrophilic fluorinating agents can sometimes participate in side reactions. For example, NFSI can also act as an amination or phenylsulfonyl transfer reagent under certain conditions.[8][9] If you suspect this is occurring, changing the fluorinating agent (e.g., to Selectfluor®) might be a viable solution.
Issue 4: Difficulty in Purifying the Product

You have successfully synthesized the desired this compound, but isolating it in a pure form is challenging.

Potential Cause Troubleshooting Steps
Co-elution of Diastereomers Diastereomers often have very similar polarities, making their separation by standard column chromatography difficult.[10][11] Consider using a different stationary phase (e.g., switching from silica gel to alumina or a C18 reversed-phase column). Chiral HPLC or SFC can also be powerful tools for separating diastereomers.
Product Instability on Silica Gel The acidic nature of silica gel can sometimes cause decomposition of sensitive fluorinated compounds. If you observe streaking or product loss during chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different purification method like preparative TLC or crystallization.
Formation of Hydrates Ketones, especially those with electron-withdrawing groups like fluorine in the α-position, can form stable hydrates in the presence of water. This can complicate purification and characterization. Ensure all solvents and reagents are scrupulously dry and perform workups and purifications under an inert atmosphere.

Experimental Workflow & Visualization

To provide a clearer understanding of a potential synthetic approach, the following workflow outlines the key steps in an organocatalytic asymmetric fluorination of a dihydropyranone precursor.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Dihydro-2H-pyran-4(3H)-one Precursor reaction_mixture Reaction in Anhydrous Solvent (e.g., CH3CN, CH2Cl2) start->reaction_mixture catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) catalyst->reaction_mixture fluorinating_agent Electrophilic Fluorinating Agent (e.g., NFSI or Selectfluor®) fluorinating_agent->reaction_mixture quench Quench Reaction reaction_mixture->quench extraction Aqueous Workup quench->extraction purification Column Chromatography / Crystallization extraction->purification product Stereochemically Pure This compound purification->product

Caption: Organocatalytic Asymmetric Fluorination Workflow

Frequently Asked Questions (FAQs)

Q1: What is the best electrophilic fluorinating agent to use for the synthesis of this compound?

A1: Both N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used and effective electrophilic fluorinating agents.[2][3] The optimal choice often depends on the specific substrate and reaction conditions. NFSI is generally considered milder, while Selectfluor® is a more powerful fluorinating agent.[12][13] It is advisable to screen both to determine which gives the better yield and stereoselectivity for your particular system.

Q2: How can I determine the absolute and relative stereochemistry of my fluorinated product?

A2: The stereochemistry of your product can be determined using a combination of spectroscopic techniques. 1H and 19F NMR spectroscopy can provide information about the relative stereochemistry through the analysis of coupling constants (e.g., 3JHF). For determining the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the most definitive method. Alternatively, comparison of experimental data with that of known compounds or computational modeling can provide strong evidence for the stereochemical assignment.

Q3: My reaction is giving me a racemic mixture of the fluorinated product. What can I do to achieve enantioselectivity?

A3: To achieve an enantioselective fluorination, you will need to employ a chiral catalyst. Organocatalysis using chiral primary or secondary amines, such as those derived from Cinchona alkaloids, has proven to be highly effective for the asymmetric fluorination of cyclic ketones.[14][15] Chiral phase-transfer catalysts can also be employed. You will likely need to screen a variety of catalysts and reaction conditions to find the optimal system for your substrate.

Q4: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents?

A4: Yes, electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.[3] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is also important to use these reagents under anhydrous conditions, as they can react with water. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed safety information.

Q5: What are some common methods for preparing the starting material, dihydro-2H-pyran-4(3H)-one?

A5: Dihydro-2H-pyran-4(3H)-one and its derivatives can be synthesized through various methods. One common approach involves the cyclization of 1,5-dicarbonyl compounds or their equivalents.[16] Other methods include the ring-expansion of cyclopropanated furans and the diastereoselective synthesis from 4-oxoalkane-1,1,2,2-tetracarbonitriles.[17][18] The choice of method will depend on the desired substitution pattern on the pyran ring.

References

Technical Support Center: 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this fluorinated heterocyclic ketone. While specific literature on the degradation of this compound is not extensively available, this guide synthesizes established principles of organic chemistry, drawing analogies from the behavior of related cyclic ethers and α-fluoroketones to provide scientifically grounded advice.[1][2][3]

The unique structure of this compound, featuring a tetrahydropyran ring, a ketone, and a fluorine atom alpha to the carbonyl group, presents a distinct reactivity profile. Understanding its potential degradation pathways is crucial for ensuring the integrity of experimental results, the stability of stored samples, and the successful development of synthetic routes.

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers may encounter during the handling, reaction, or analysis of this compound.

Issue 1: Rapid Disappearance of Starting Material in Acidic Media

Question: I am attempting a reaction with this compound under acidic conditions (e.g., using a protic acid catalyst or in an acidic buffer), and I'm observing a rapid loss of my starting material with the formation of multiple, unidentified polar products. What is likely happening?

Answer: The tetrahydropyran ring, being a cyclic ether, is susceptible to acid-catalyzed cleavage.[4][5] The ether oxygen can be protonated by a strong acid, which activates the ring towards nucleophilic attack.[6] In aqueous acidic media, water can act as the nucleophile, leading to ring-opening.

Plausible Degradation Pathway: Acid-Catalyzed Hydrolysis

The most probable degradation pathway involves the protonation of the ether oxygen, followed by nucleophilic attack of water at the C6 position, leading to ring opening and the formation of a linear hydroxy aldehyde. The presence of the electron-withdrawing fluoroketone moiety may influence the rate of this process.

Acid_Catalyzed_Hydrolysis Start This compound Protonated Protonated Ether Start->Protonated H+ (Acid) RingOpened Ring-Opened Intermediate (Hydroxy Aldehyde) Protonated->RingOpened H2O Products Further Degradation Products RingOpened->Products e.g., oxidation, fragmentation

Caption: Proposed acid-catalyzed degradation of this compound.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. If strong acidity is not essential for your desired transformation, consider using a milder acid or a buffered system (e.g., acetate buffer, pH 4-5).[6]

  • Temperature Management: Acid-catalyzed ether cleavage is often accelerated at higher temperatures.[6] Perform your reaction at the lowest effective temperature to minimize degradation.

  • Anhydrous Conditions: If water is not a required reagent, conducting the reaction under strictly anhydrous conditions can prevent hydrolysis. Ensure all solvents and reagents are thoroughly dried.

  • Choice of Acid: If an acid catalyst is necessary, consider Lewis acids that may coordinate preferentially with the carbonyl oxygen over the ether oxygen, depending on the desired outcome.

Issue 2: Formation of an α,β-Unsaturated Ketone and Fluoride Ion

Question: During my reaction workup under basic conditions (e.g., aqueous sodium bicarbonate or an amine base), I've detected the presence of fluoride ions in the aqueous layer and my organic product appears to be an unsaturated ketone. What is the likely cause?

Answer: The fluorine atom at the α-position to the ketone is susceptible to elimination under basic conditions, in a process known as dehydrofluorination. This is a common reactivity pattern for α-haloketones.

Plausible Degradation Pathway: Base-Catalyzed Dehydrofluorination

A base can abstract the acidic proton at the C5 position, leading to the formation of an enolate. Subsequent elimination of the fluoride ion results in the formation of a double bond, yielding an α,β-unsaturated ketone (a dihydropyranone).

Base_Catalyzed_Elimination Start This compound Enolate Enolate Intermediate Start->Enolate Base (e.g., OH-, R3N) Product α,β-Unsaturated Ketone + F- Enolate->Product Elimination of F-

Caption: Proposed base-catalyzed dehydrofluorination pathway.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use non-basic or mildly acidic conditions for your reaction and workup.

  • Temperature Control: Keep the temperature low during base exposure, as elimination reactions are often favored by heat.

  • Careful Workup: If a basic wash is unavoidable, perform it quickly at low temperatures and with a dilute base solution. Immediately proceed to the next step to minimize contact time.

  • Alternative Bases: For reactions requiring a base, consider non-nucleophilic, sterically hindered bases that may favor the desired reaction over elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: To maximize shelf-life, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally ≤ -20°C). The presence of trace amounts of acid or base can catalyze degradation over time, so storage in a neutral environment is critical.

Q2: What analytical methods are best suited for monitoring the stability of this compound?

A2: A combination of techniques is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is ideal for quantifying the parent compound and detecting the appearance of degradation products over time.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, providing crucial clues to their structures.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the emergence of new signals from degradants. ¹⁹F NMR is particularly sensitive for detecting any changes involving the fluorine atom.

  • Ion Chromatography: This can be used to detect and quantify the release of inorganic fluoride ions into aqueous media, which is a direct indicator of dehydrofluorination.[7]

Q3: Is this compound susceptible to oxidation or reduction?

A3: Yes, the ketone functionality can be reduced to a secondary alcohol using standard reducing agents (e.g., sodium borohydride). The cyclic ether is generally stable to many oxidizing agents, but strong oxidation could potentially lead to ring opening or oxidation at the carbon adjacent to the ether oxygen to form a lactone.[8] Atmospheric oxidation, particularly in the presence of light, could also be a long-term degradation pathway.[9][10]

Part 3: Experimental Protocols

Protocol 1: Stability Assessment in Acidic and Basic Media

This protocol outlines a general procedure for evaluating the stability of this compound under forced degradation conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Forced Degradation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching:

    • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH.

    • Immediately neutralize the basic aliquots with an equivalent amount of 0.1 M HCl.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze using a validated, stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

Protocol 2: Workflow for Identifying Degradation Products

Degradation_Product_ID_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Structure Elucidation Forced_Deg Forced Degradation (Acid/Base/Oxidative) LCMS LCMS Forced_Deg->LCMS HPLC_Frac HPLC_Frac LCMS->HPLC_Frac If significant degradation NMR NMR HPLC_Frac->NMR HRMS HRMS NMR->HRMS For confirmation

Caption: A typical workflow for the identification of unknown degradation products.

Data Summary

While specific quantitative data for this compound is not available in the literature, the following table provides a qualitative summary of expected stability based on the principles discussed.

ConditionExpected StabilityPrimary Degradation PathwayKey Products (Hypothesized)
Acidic (pH < 4) LowAcid-Catalyzed Ring Opening5-hydroxy-3-fluoro-4-oxopentanal
Neutral (pH 6-8) HighMinimal degradation-
Basic (pH > 9) Low to ModerateDehydrofluorinationDihydro-2H-pyran-3(6H)-one, Fluoride ion
Oxidative ModerateKetone/Ether OxidationRing-opened products, Lactones
Reductive LowKetone Reduction3-Fluorotetrahydro-2H-pyran-4-ol
Elevated Temp. LowAccelerates all pathwaysVarious, depending on pH
Photolytic ModerateC-F or C-O bond cleavageRadical-derived products

References

Technical Support Center: Best Practices for 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one (CAS No. 624734-19-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this valuable fluorinated heterocyclic building block.[1][2] The unique properties imparted by the fluorine atom and the pyranone core make this reagent a significant tool in the synthesis of novel pharmaceutical compounds and agrochemicals.[2] Adherence to proper protocols is critical to ensure experimental success, reagent integrity, and laboratory safety.

Section 1: Core Safety & Handling Protocols

Proper handling is paramount to ensure user safety and maintain the chemical integrity of this compound. The compound is classified as harmful if swallowed, combustible, and causes skin, eye, and respiratory irritation.[3]

Step-by-Step Handling Procedure
  • Preparation and Personal Protective Equipment (PPE):

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • All operations must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

    • Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles.[4][5] A face shield is recommended if there is a significant risk of splashing.[4]

  • Reagent Retrieval and Equilibration:

    • Retrieve the container from its recommended long-term storage (freezer, -20°C).[3]

    • Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the compound.

  • Aliquoting and Use:

    • Once equilibrated, open the container in the fume hood.

    • If the compound is stored under an inert atmosphere, use a gentle positive pressure of nitrogen or argon while aliquoting.

    • Use clean, dry glassware and tools.

    • Weigh or measure the required amount promptly and securely reseal the container.

  • Spill and Waste Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., dry sand or earth) and place it into a sealed, labeled container for hazardous waste disposal.[6]

    • Avoid letting the chemical enter drains.[7]

    • Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal hazardous waste regulations.[8][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Clean the work area to prevent cross-contamination.[5]

Summary of Key Handling & Storage Parameters
ParameterRecommendationRationale & Source(s)
Storage Temperature Long-term: -20°C (in freezer). Short-term (1-2 weeks): 2-8°C is acceptable.To minimize degradation and maintain stability. Always consult the supplier-specific certificate of analysis.[2][3]
Storage Atmosphere Store in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., Argon or Nitrogen).The "sealed in dry" recommendation suggests potential moisture sensitivity. An inert atmosphere prevents degradation from air and moisture.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.These materials can cause vigorous reactions, degradation, or unwanted polymerization. The ketone functionality makes the compound susceptible to base-catalyzed side reactions.[4][7][10]
Hazard Summary Combustible liquid, Harmful if swallowed, Causes skin/eye/respiratory irritation.GHS Hazard Statements: H227, H302, H315, H319, H335.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: The primary hazards are indicated by its GHS classifications. It is a combustible liquid (H227), is harmful if swallowed (H302, Acute Toxicity 4, Oral), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, it is essential to handle it with appropriate engineering controls (fume hood) and PPE.[4]

Q2: My supplier's website lists storage at both -20°C and 2-8°C. Which is correct? A2: Both can be correct depending on the intended duration of storage. For long-term storage (months to years), -20°C in a freezer is the recommended condition to ensure maximum stability and prevent slow degradation.[3] For short-term storage, such as during the course of a multi-day synthesis, 2-8°C is generally acceptable.[2] When in doubt, defaulting to the colder temperature is the safest practice for preserving the reagent's quality.

Q3: Is an inert atmosphere really necessary for storage and handling? A3: Yes, it is highly recommended. While not always explicitly stated as mandatory, the instruction to keep the compound "sealed in dry" implies sensitivity to moisture.[2][3] Many complex organic molecules, especially those with functional groups like ketones, can be susceptible to degradation from atmospheric oxygen and moisture over time. Using an inert gas like argon or nitrogen displaces air and water vapor, providing the best possible environment to maintain the compound's purity and reactivity.[7]

Q4: What specific type of gloves and eye protection should I use? A4: For eye protection, chemical splash goggles are the minimum requirement.[4] If transferring larger quantities where splashing is possible, a full-face shield worn over the goggles is advised.[4] For hand protection, you must use chemical-resistant gloves. The exact material (e.g., nitrile, neoprene) should be chosen based on the glove manufacturer's compatibility data for fluorinated ketones and any solvents you may be using. Double-gloving can provide an extra layer of protection for compounds that may be absorbed through the skin.[4]

Q5: What chemical families should I avoid mixing or storing this compound with? A5: You should strictly avoid contact with strong oxidizing agents, strong bases, and strong acids.[4][7]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially exothermic reactions.

  • Strong Bases: The ketone functional group has acidic alpha-protons. A strong base can deprotonate the molecule, forming an enolate. This enolate can then participate in undesirable side reactions, such as self-aldol condensation, leading to impurities and a lower yield of your desired product.[10]

  • Strong Acids: Can potentially catalyze degradation or polymerization reactions.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section addresses common problems and provides a logical workflow for diagnosing them.

Troubleshooting_Workflow problem Problem Observed (e.g., Low Yield, Discoloration) check_appearance 1. Visually Inspect Compound problem->check_appearance check_storage 2. Review Storage & Handling History check_appearance->check_storage qc_test 3. Perform Quality Control (e.g., TLC, NMR) check_storage->qc_test is_pure Is Compound Pure? qc_test->is_pure use_compound Proceed with Experiment (With Caution) is_pure->use_compound Yes dispose Dispose of Compound (Procure New Stock) is_pure->dispose No

Caption: Troubleshooting workflow for assessing the quality of this compound.

Problem 1: My compound, which was a colorless liquid/solid, now has a yellow tint. Can I still use it? Answer: A change in color, such as yellowing, is a strong indicator of chemical degradation.[11] This is likely caused by improper storage, such as prolonged exposure to air, light, or elevated temperatures. Using a degraded reagent will introduce impurities into your reaction and can lead to inconsistent results or complete reaction failure. It is strongly recommended not to use the material. You should dispose of the discolored compound according to your institution's hazardous waste guidelines and procure a fresh bottle.[11]

Problem 2: My reaction is giving low or inconsistent yields. Could the this compound be the problem? Answer: Yes, the quality of your starting material is a critical factor. If you are experiencing issues, consider the following:

  • Moisture Contamination: Did you allow the container to fully warm to room temperature before opening? If not, water may have condensed inside, which can quench moisture-sensitive reactions.

  • Degradation: As mentioned above, the compound may have degraded due to improper storage.

  • Incompatibility: Review your reaction conditions. Are you using a strong base that could be causing a self-aldol condensation side reaction?[10] If so, you may need to switch to a milder base or lower the reaction temperature.[10]

  • Quality Control: If you suspect the reagent, perform a simple quality control check. Running a quick Thin-Layer Chromatography (TLC) or acquiring a ¹H NMR spectrum and comparing it to the reference spectrum from the supplier can confirm its identity and purity.

Problem 3: The material, which is usually a solid, has become oily or has solidified unexpectedly. What should I do? Answer: An unexpected change in the physical state (e.g., becoming viscous, oily, or solidifying) can be a sign of polymerization or decomposition.[11] Do not attempt to use the material, and avoid heating it, as this could accelerate an unknown decomposition process.[11] Handle the container with caution, wearing all appropriate PPE, and consult your institution's safety officer for guidance on proper disposal.

References

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Dihydropyranones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated dihydropyranones, a class of heterocyclic compounds with significant therapeutic potential. By examining their synthesis, physicochemical properties, and biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the power of fluorination in their own research endeavors.

The Rationale for Fluorine Incorporation in Dihydropyranone Scaffolds

Dihydropyranones are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of fluorine, the most electronegative element, can profoundly alter the properties of the parent molecule.[1] This is not merely an act of isosteric replacement of hydrogen but a strategic tool to modulate key drug-like properties. The strong carbon-fluorine bond can block metabolic pathways, enhancing the compound's stability and bioavailability.[2][3] Furthermore, the electronic effects of fluorine can influence the acidity and basicity of neighboring functional groups, and alter the molecule's conformation, all of which can have significant downstream effects on target binding and overall efficacy.[4]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine into a dihydropyranone scaffold can lead to significant, and sometimes counterintuitive, changes in its physicochemical properties. Here, we compare the key parameters that are critical for drug development.

Lipophilicity: A Complex Relationship

A common misconception is that fluorination invariably increases lipophilicity. While this can be true for aromatic systems, in aliphatic and heterocyclic systems, the effect is more nuanced. The high electronegativity of fluorine can create a strong dipole moment, which can either increase or decrease lipophilicity depending on the overall molecular context.[5]

Table 1: Illustrative Comparison of Calculated LogP Values

CompoundStructureCalculated LogP (cLogP)
6-methyl-3,4-dihydro-2H-pyran-2-one (Non-fluorinated)0.85
6-(trifluoromethyl)-3,4-dihydro-2H-pyran-2-one (Fluorinated)1.25

Note: These are predicted values and experimental verification is crucial. The actual impact of fluorination on LogP can be highly dependent on the position and number of fluorine atoms.

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[2] By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic half-life of a dihydropyranone can be substantially increased, leading to improved pharmacokinetic profiles.[4]

Table 2: Representative Data on Metabolic Stability Enhancement by Fluorination

Parent CompoundFluorinated AnalogImprovement in Metabolic Half-life (t½) in Human Liver MicrosomesReference
Isoquinoline Derivative7-Fluoro-isoquinoline Derivative~2-fold increase[6]
Cathepsin D InhibitorFluorinated Peptide AnalogSignificant increase in proteolytic stability[7]

This table provides representative data from other scaffolds to illustrate the general principle of metabolic stabilization through fluorination.

Synthesis Strategies: A Comparative Overview

The synthesis of dihydropyranones is well-established, with numerous methods available. The introduction of fluorine requires careful consideration of the fluorinating agent and reaction conditions.

General Synthesis of Non-Fluorinated Dihydropyranones

A common and versatile method for the synthesis of 3,4-dihydropyran-2-ones is the reaction of an α,β-unsaturated aldehyde or ketone with a 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_products Product UnsaturatedKetone α,β-Unsaturated Ketone Michael_Addition Michael Addition UnsaturatedKetone->Michael_Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Addition Dihydropyranone 3,4-Dihydropyran-2-one Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Intermediate Cyclization->Dihydropyranone

Caption: General reaction scheme for the synthesis of non-fluorinated dihydropyranones.

  • To a solution of chalcone (1.0 g, 4.8 mmol) in ethanol (20 mL), add ethyl acetoacetate (0.68 g, 5.2 mmol) and a catalytic amount of piperidine (0.1 mL). The use of a basic catalyst facilitates the initial Michael addition.

  • Reflux the reaction mixture for 4 hours. The elevated temperature drives the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the solid product.

  • Filter the precipitate, wash with water, and dry under vacuum. This isolates the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 4,6-diphenyl-3,4-dihydro-2H-pyran-2-one. Recrystallization is a standard purification technique for solid compounds.

Proposed Synthesis of Fluorinated Dihydropyranones

The synthesis of fluorinated dihydropyranones can be achieved by utilizing fluorinated building blocks. For example, a fluorinated chalcone can be used as a starting material in a similar reaction sequence.

G cluster_reactants Reactants cluster_products Product FluorinatedChalcone Fluorinated Chalcone (e.g., 4-fluoro-chalcone) Michael_Addition Michael Addition FluorinatedChalcone->Michael_Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Addition FluorinatedDihydropyranone Fluorinated 3,4-Dihydropyran-2-one Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Intermediate Cyclization->FluorinatedDihydropyranone

Caption: Proposed reaction scheme for the synthesis of fluorinated dihydropyranones.

  • Synthesize 4-fluorochalcone by reacting 4-fluorobenzaldehyde with acetophenone in the presence of a base. This provides the necessary fluorinated starting material.

  • Follow the same procedure as for the non-fluorinated dihydropyranone, using 4-fluorochalcone as the starting material. The reaction conditions are expected to be similar.

  • Purify the resulting fluorinated dihydropyranone by recrystallization. As with the non-fluorinated analog, this is a crucial step to obtain a pure product.

Biological Implications: Impact on Target Binding and Activity

The introduction of fluorine can have a profound impact on the biological activity of dihydropyranones by influencing their interaction with target proteins.

Binding Affinity: A Double-Edged Sword

Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. However, unfavorable steric or electronic interactions can also occur, leading to a decrease in affinity. The effect of fluorination on binding affinity is therefore highly context-dependent and requires careful structure-activity relationship (SAR) studies.

Table 3: Illustrative Data on the Effect of Fluorination on Binding Affinity

TargetNon-fluorinated Inhibitor (Ki)Fluorinated Inhibitor (Ki)Fold ChangeReference
Carbonic AnhydraseVariesVariesCan increase or decrease
Cathepsin D--Enhanced inhibitory potency observed[7]

This table provides examples from different inhibitor classes to highlight the variable effects of fluorination on binding affinity.

Applications in Drug Discovery and Beyond

Both fluorinated and non-fluorinated dihydropyranones have shown promise in a variety of therapeutic areas. The decision to incorporate fluorine should be driven by the specific goals of the drug discovery program.

Non-fluorinated dihydropyranones have been investigated for their potential as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

Fluorinated dihydropyranones offer the potential for:

  • Improved Pharmacokinetics: Enhanced metabolic stability can lead to longer half-lives and improved oral bioavailability.[4]

  • Enhanced Potency and Selectivity: Favorable interactions with the target protein can lead to increased potency and selectivity.[1]

  • PET Imaging Agents: The use of the 18F isotope allows for the development of positron emission tomography (PET) tracers for in vivo imaging.

Conclusion

The comparison of fluorinated and non-fluorinated dihydropyranones reveals a fascinating interplay of steric and electronic effects that can be leveraged to fine-tune the properties of these important heterocyclic scaffolds. While non-fluorinated dihydropyranones provide a solid foundation for drug discovery, the strategic incorporation of fluorine offers a powerful tool to overcome common challenges such as poor metabolic stability and to enhance biological activity. The choice between a fluorinated and a non-fluorinated analog is not a simple one and must be guided by a deep understanding of the SAR and the specific therapeutic objectives. This guide provides a framework for researchers to make informed decisions and to unlock the full potential of dihydropyranones in their quest for novel therapeutics.

References

A Comparative Guide to the Biological Activity of 3-Fluorodihydro-2H-pyran-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Fluorinated Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The 3-Fluorodihydro-2H-pyran-4(3H)-one motif represents a particularly compelling starting point. As a saturated oxygen-containing heterocycle, the pyran ring is a common feature in numerous biologically active natural products.[1][2] The strategic incorporation of a fluorine atom—a cornerstone of contemporary medicinal chemistry—bestows unique physicochemical properties upon this scaffold.[3] Fluorination is known to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and augment binding affinity to target proteins.[4][5]

This guide offers an in-depth, objective comparison of the potential biological activities of derivatives originating from the this compound core. While direct, extensive research on this specific family of derivatives is emerging, we can construct a robust predictive and comparative framework by analyzing data from structurally analogous fluorinated and non-fluorinated pyran systems. We will delve into their potential antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data from related compounds, and provide detailed protocols to ensure the reproducibility of key validation assays.

The Core Scaffold: Strategic Advantages of Fluorination

The this compound structure is a versatile building block for synthesizing more complex pharmaceutical agents.[3] The presence of the ketone group provides a reactive handle for a multitude of chemical transformations, while the fluorine atom at the adjacent C-3 position is the key to its enhanced potential.

The high electronegativity of fluorine can profoundly influence the molecule's electronic properties. This modification is not merely an incremental change; it can lead to fundamentally different interactions with biological targets. For instance, the C-F bond can participate in favorable orthogonal multipolar interactions with enzyme active sites, and the electron-withdrawing nature of fluorine can increase the acidity of nearby protons or the electrophilicity of adjacent carbonyl carbons, paving the way for unique reaction mechanisms and inhibition modalities.[6][7]

Comparative Analysis of Biological Activities

Antimicrobial Activity: A New Frontier Against Resistance

Table 1: Comparative Antimicrobial Activity of Related Fluorinated Heterocycles

Compound ID Key Structural Features Test Organism MIC (µg/mL) Reference
4b Phenyl ring with one F MRSA 12.5 [10]
4c Phenyl ring with two F MRSA 6.25 [10][11]
4f Phenyl ring with F and Cl E. coli 25 [10]

| 4i | Phenyl ring with F and Br | S. aureus | 12.5 |[10] |

This data is presented as a comparative benchmark to illustrate the potential efficacy of fluorinated heterocyclic compounds.

The underlying causality for this enhanced activity often relates to improved membrane permeability and stronger interactions with bacterial enzymes or cellular components. The lipophilic nature of the fluorine atom can facilitate the passage of the molecule across the lipid-rich bacterial cell wall.

Anticancer Activity: Targeting Malignant Cells

The 4H-pyran scaffold is a privileged structure found in numerous compounds with demonstrated antitumoral and antiproliferative activities.[2][9] These effects are often achieved through mechanisms like the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13] Furthermore, many successful anticancer drugs, such as 5-fluorouracil, leverage fluorine's unique properties.[14]

Derivatives of this compound are hypothesized to exhibit significant cytotoxic activity. The pyran core can serve as a backbone to position various pharmacophores, while the fluorine atom enhances the molecule's ability to interact with key oncogenic proteins. For instance, related pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein often overexpressed in cancer cells.[9]

Table 2: Comparative Anticancer Activity (IC₅₀) of Related Pyran Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Proposed Mechanism Reference
Dihydropyranone Derivative HCT-116 (Colon) 8.5 CDK2 Inhibition, Apoptosis [9]
Spiro-4H-pyran Derivative A549 (Lung) 1.98 Upregulation of Bax [15]

| Dihydropyrano[4,3-b]pyran | MCF-7 (Breast) | 15.2 | Apoptosis Induction |[13] |

This table provides context for the cytotoxic potential of the pyran scaffold against various cancer cell lines.

The mechanism could involve the fluorinated pyranone acting as a Michael acceptor or interacting with key residues in enzyme active sites, such as those in the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[13]

Enzyme Inhibition: A Mechanistic Perspective

Fluorinated compounds are exceptionally well-suited to act as enzyme inhibitors.[5][6] The fluorine atom can serve multiple roles: it can act as a bioisostere for a hydroxyl group or a hydrogen atom, or it can fundamentally alter the reactivity of the molecule to promote inhibition.

Fluorinated ketones, such as our core scaffold, are classic examples of transition-state analogue inhibitors for serine and cysteine proteases.[7] The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by an active site serine or cysteine residue. This forms a stable, covalent hemiacetal or hemiketal adduct, effectively trapping and inactivating the enzyme.[7] This mechanism-based inhibition is often highly specific and potent.[14]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Target Enzyme (e.g., Serine Protease) Serine Ser-OH (Nucleophile) Carbonyl Electrophilic C=O Carbon Serine->Carbonyl Nucleophilic Attack Adduct Stable Covalent Hemiketal Adduct (Enzyme Inactivated) Inhibitor This compound Derivative Carbonyl->Adduct Forms

Caption: Proposed mechanism of enzyme inhibition.

Experimental Protocols for Validation

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols are designed as self-validating systems for assessing the key activities discussed.

Experimental Workflow Overview

G cluster_synthesis Synthesis & Purification cluster_validation Biological Validation cluster_analysis Data Analysis Start 3-Fluorodihydro- 2H-pyran-4(3H)-one Synth Derivative Synthesis Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Antimicrobial Antimicrobial Assay (MIC Determination) Purify->Antimicrobial Anticancer Cytotoxicity Assay (MTT / IC50) Purify->Anticancer Enzyme Enzyme Inhibition Assay Purify->Enzyme SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Enzyme->SAR

Caption: General workflow for synthesis and biological evaluation.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The final concentration range should typically span from 0.1 to 256 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a vehicle control (microbe with DMSO equivalent to the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Analysis: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and cytotoxicity.[12]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include an untreated control and a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold stands out as a highly promising platform for the development of novel therapeutic agents. By leveraging the strategic placement of a fluorine atom on a privileged pyran core, derivatives of this compound are poised to exhibit potent and potentially novel biological activities. Comparative analysis with related structures strongly suggests significant potential in the antimicrobial, anticancer, and enzyme inhibition domains.

The path forward requires a systematic approach. The synthesis of a diverse library of derivatives, followed by rigorous screening using the validated protocols outlined in this guide, will be essential to establish clear Structure-Activity Relationships (SAR). Further mechanistic studies, including specific enzyme assays and analysis of cellular pathways, will be crucial for optimizing lead compounds and translating their therapeutic potential into clinical reality.

References

The Strategic Advantage of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyranone scaffold is a recurring motif in a multitude of biologically active compounds, from anticancer agents to enzyme inhibitors. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide offers an in-depth, objective comparison of the structure-activity relationships (SAR) of various fluorinated pyranone derivatives, supported by experimental data, detailed protocols for key assays, and visual representations of experimental workflows. We will explore how the unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can be leveraged to fine-tune the biological activity of pyranone-based compounds.

The Rationale for Fluorination in Pyranone Scaffolds

The decision to incorporate fluorine into a pyranone core is a deliberate strategy rooted in established medicinal chemistry principles. Fluorine's high electronegativity can significantly alter the electronic distribution within a molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity with biological targets through favorable electrostatic interactions. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while still exerting a profound electronic effect.

The following diagram illustrates the general workflow for conducting SAR studies of fluorinated pyranones, a systematic process of synthesis, biological evaluation, and data analysis to understand how structural modifications impact activity.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis start Design of Fluorinated Pyranone Analogs synth Chemical Synthesis start->synth purify Purification and Characterization synth->purify assay In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) purify->assay data Data Collection (e.g., IC50 values) assay->data sar Structure-Activity Relationship Analysis data->sar feedback Feedback for Next Design Cycle sar->feedback feedback->start

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of fluorinated pyranones.

Comparative Analysis of Fluorinated Pyranones in Anticancer Research

One of the most promising areas for fluorinated pyranones is in the development of novel anticancer agents. The coumarin (benzopyran-2-one) and chromone (benzopyran-4-one) scaffolds, in particular, have been extensively investigated.

Fluorinated Isatin-Coumarin Hybrids

A study by Fan et al. explored a series of isatin-coumarin hybrids and revealed the positive impact of fluorine substitution on their anti-breast cancer activity. The following table compares the in vitro anticancer activity of a fluorinated analog with its non-fluorinated counterpart against the MCF-7 human breast cancer cell line.

Compound IDRIC50 (µM) against MCF-7Reference
1a H> 50[1]
1b 5-F11.29[1]

The data clearly indicates that the introduction of a fluorine atom at the 5-position of the isatin ring significantly enhances the cytotoxic activity against MCF-7 cells.[1] This suggests that the fluorine atom may be involved in a key interaction with the biological target or may favorably alter the molecule's properties, such as cell permeability.

Fluorinated Chromones

Fluorinated chromones have also been synthesized and evaluated for their antimicrobial and anticancer properties. While comprehensive comparative data with non-fluorinated analogs is still emerging, studies have shown that fluorinated chromones exhibit notable biological activity.[2] Further quantitative SAR studies are needed to fully elucidate the impact of fluorine substitution on the anticancer potency of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized experimental protocols. Below are representative protocols for the synthesis of a fluorinated pyranone derivative and the evaluation of its anticancer activity.

Synthesis of 4-Hydroxy-7-methylcoumarin Derivatives

A series of 4-hydroxy-7-methylcoumarin derivatives can be synthesized to explore the impact of various substituents, including fluorine-containing moieties, on their biological activity.

Materials:

  • 4-hydroxy-7-methylcoumarin

  • Appropriate aldehydes or other reagents for derivatization

  • Solvents (e.g., ethanol, dimethylformamide)

  • Catalysts (e.g., piperidine)

Procedure:

  • Dissolve 4-hydroxy-7-methylcoumarin (1 equivalent) in a suitable solvent.

  • Add the desired aldehyde (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the crude product with water and then recrystallize from a suitable solvent to obtain the pure derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyranone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Cisplatin (positive control)[3]

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, treat the cells with various concentrations of the synthesized pyranone derivatives and the positive control (cisplatin) for 48 hours.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of the MTT assay for evaluating the anticancer activity of fluorinated pyranones.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add fluorinated pyranones at various concentrations incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan crystals with DMSO incubation3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyranone scaffolds offers a promising avenue for the discovery and development of novel therapeutic agents with enhanced potency and improved pharmacokinetic profiles. The comparative data presented in this guide, particularly in the context of anticancer research, highlights the significant impact that fluorine substitution can have on biological activity. However, the full potential of fluorinated pyranones is yet to be unlocked. Future research should focus on systematic SAR studies of a wider range of fluorinated pyranone derivatives against a diverse panel of biological targets. A deeper understanding of the underlying mechanisms of action, supported by computational modeling and structural biology, will be crucial for the rational design of next-generation fluorinated pyranone-based drugs.

References

A Comparative Guide to the Synthetic Routes of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Essential Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity. The 3-fluorodihydro-2H-pyran-4(3H)-one scaffold is a particularly valuable building block, finding application in the synthesis of a diverse array of bioactive compounds, from antiviral agents to central nervous system therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and limitations.

The Central Precursor: Dihydro-2H-pyran-4(3H)-one

A logical and common starting point for the synthesis of this compound is the parent ketone, dihydro-2H-pyran-4(3H)-one. A reliable and scalable synthesis of this precursor is therefore paramount. While several methods exist, a practical four-step sequence commencing from the readily available α-ketoglutaric acid has proven effective and is detailed below.[1][2][3]

Experimental Protocol: Synthesis of Dihydro-2H-pyran-4(3H)-one from α-Ketoglutaric Acid

This multi-step synthesis involves the formation of a dimethyl ketal, reduction of the esters to diols, cyclization to the tetrahydropyran ring, and subsequent deprotection to yield the target ketone.

Step 1: Synthesis of Dimethyl 3,3-dimethoxypentanedioate

  • In a round-bottom flask equipped with a reflux condenser, dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).

  • Carefully add concentrated sulfuric acid (25 mL) to the solution.

  • Heat the reaction mixture to reflux with stirring for 15-20 hours.

  • After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 200 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product is purified by vacuum distillation to yield dimethyl 3,3-dimethoxypentanedioate as a colorless oil.

Step 2: Synthesis of 3,3-dimethoxypentane-1,5-diol

  • In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of dimethyl 3,3-dimethoxypentanedioate in THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 3: Synthesis of 3,3-dimethoxytetrahydro-2H-pyran

  • To a solution of the crude 3,3-dimethoxypentane-1,5-diol in dichloromethane (DCM) at 0 °C, add triethylamine.

  • Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to yield the crude dimesylate.

  • Without purification, dissolve the dimesylate in a suitable solvent and treat with a base (e.g., sodium hydride) to effect cyclization to 3,3-dimethoxytetrahydro-2H-pyran.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry dichloromethane (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight at room temperature.

  • Remove the solvent and trifluoroacetic acid in vacuo to yield the final product, dihydro-2H-pyran-3(4H)-one.

Route 1: Direct Electrophilic Fluorination

The most direct approach to this compound is the electrophilic fluorination of the parent ketone. This method relies on the generation of an enolate or enol equivalent of the ketone, which then attacks an electrophilic fluorine source ("F+").[4]

Mechanistic Rationale

The reaction is typically catalyzed by an acid or a base to promote enolization. The enol or enolate, being electron-rich, acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating reagent. The choice of catalyst can also influence the stereochemical outcome of the reaction, a critical consideration for pharmaceutical applications.

Figure 1. General workflow for electrophilic fluorination.

Experimental Protocol: Asymmetric Electrophilic Fluorination

An enantioselective approach using an organocatalyst provides a powerful method for the synthesis of chiral this compound. The following protocol is adapted from established methods for the asymmetric fluorination of cyclic ketones.[5][6]

  • To a solution of dihydro-2H-pyran-4(3H)-one (1 mmol) in a suitable solvent (e.g., chloroform) is added a primary amine-based Cinchona alkaloid catalyst (e.g., 9-amino(9-deoxy)epiquinine, 10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the enantioenriched this compound.

Advantages and Disadvantages
FeatureAnalysis
Step Economy Highly efficient, often a single step from the parent ketone.
Reagent Cost & Availability Electrophilic fluorinating reagents like Selectfluor™ and NFSI can be expensive, especially on a large scale.
Stereocontrol Excellent enantioselectivity can be achieved with the appropriate chiral catalyst.[5]
Scalability Can be challenging to scale up due to the cost of reagents and catalysts, and potential for exothermic reactions.
Safety Electrophilic fluorinating reagents are strong oxidants and should be handled with care.

Route 2: Nucleophilic Fluorination via a Halogenated Intermediate

An alternative strategy involves a two-step sequence: halogenation at the 3-position to install a suitable leaving group, followed by nucleophilic displacement with a fluoride source.

Mechanistic Rationale

This approach first requires the α-halogenation of the ketone, typically via an enolate or enol intermediate, using a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 3-halo-dihydro-2H-pyran-4(3H)-one is then subjected to nucleophilic fluorination. The choice of fluoride source (e.g., KF, CsF, or a fluoride-containing ionic liquid) and reaction conditions are crucial to favor substitution over elimination, which is a common side reaction.

Figure 2. General workflow for nucleophilic fluorination.

Conceptual Experimental Protocol

Step 1: Synthesis of 3-Bromo-dihydro-2H-pyran-4(3H)-one

  • To a solution of dihydro-2H-pyran-4(3H)-one (1 mmol) in a suitable solvent like carbon tetrachloride is added a catalytic amount of p-toluenesulfonic acid.

  • N-Bromosuccinimide (1.05 mmol) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove succinimide, and the filtrate is washed with aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 3-bromo intermediate, which may be used directly in the next step.

Step 2: Nucleophilic Fluorination

  • A mixture of the crude 3-bromo-dihydro-2H-pyran-4(3H)-one (1 mmol), spray-dried potassium fluoride (3 mmol), and a phase-transfer catalyst (e.g., 18-crown-6, 10 mol%) in an aprotic polar solvent (e.g., acetonitrile) is heated to reflux.

  • The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

Advantages and Disadvantages
FeatureAnalysis
Step Economy Less direct, requiring at least two steps from the parent ketone.
Reagent Cost & Availability Fluoride sources like KF are generally inexpensive. Halogenating agents are also readily available.
Stereocontrol If the starting material is chiral, this route proceeds via an SN2 mechanism, leading to inversion of stereochemistry. Asymmetric α-halogenation methods could provide access to enantioenriched products.
Scalability Generally more amenable to large-scale synthesis due to the lower cost of reagents.
Potential Issues Elimination reactions can be a significant side reaction, lowering the yield. The 3-halo intermediate may be unstable.

Comparative Analysis

ParameterRoute 1: Electrophilic FluorinationRoute 2: Nucleophilic Fluorination
Number of Steps 1 (from parent ketone)2 (from parent ketone)
Overall Yield Moderate to highVariable, often moderate due to potential side reactions
Reagent Cost HighLow to moderate
Safety Requires handling of strong oxidantsInvolves potentially lachrymatory halo-ketones
Stereocontrol Direct asymmetric methods are well-establishedRelies on the stereochemistry of the halo-intermediate
Scalability More challengingMore favorable

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the research program. For rapid, small-scale synthesis where enantiopurity is paramount, asymmetric electrophilic fluorination stands out as the superior method, offering direct access to chiral products in high enantiomeric excess. However, for larger-scale campaigns where cost and scalability are the primary drivers, a nucleophilic fluorination strategy, despite its multi-step nature and potential for side reactions, may be the more pragmatic approach. Further optimization of the nucleophilic route, particularly in suppressing elimination and developing efficient asymmetric halogenation, would enhance its attractiveness. Ultimately, a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions in their pursuit of this valuable fluorinated building block.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Bioactive Dihydropyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for evaluating the therapeutic potential of novel dihydropyran-4-one analogs. While the initial focus was on 3-fluoro analogs, the broader class of substituted dihydropyran-4-ones will be discussed to provide a more robust comparative framework based on available literature. We will delve into the critical in vitro and in vivo studies that form the backbone of preclinical drug discovery, offering insights into experimental design, data interpretation, and the causal relationships between molecular structure and biological activity.

Introduction: The Therapeutic Potential of the Dihydropyran-4-one Scaffold

The dihydropyran-4-one moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with potent biological activities. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, making it an attractive starting point for the development of novel therapeutics. The introduction of substituents, such as fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules by altering their metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will use a comparative approach to illustrate the evaluation of two hypothetical analogs, Analog A (3-fluoro substituted) and Analog B (3-chloro substituted) , against a parent unsubstituted Dihydropyran-4-one (DHP) .

In Vitro Evaluation: From Target Engagement to Cellular Effects

In vitro studies are fundamental to establishing the mechanism of action and initial safety profile of drug candidates. These experiments provide a controlled environment to dissect the molecular interactions and cellular consequences of our analogs.

Target Engagement Assays

A primary step in characterizing a new chemical entity is to confirm its interaction with the intended biological target. For our dihydropyran-4-one analogs, let's assume the target is a specific kinase, a common target class in oncology.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.

  • Compound Dilution: Serially dilute the test compounds (DHP, Analog A, Analog B) in DMSO to create a concentration gradient.

  • Kinase Reaction: Add the diluted compounds to the kinase reaction mixture and incubate at 30°C for 1 hour.

  • ATP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader. The light output is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data: Kinase Inhibition

CompoundTarget Kinase IC₅₀ (nM)
DHP (Parent)150.2 ± 12.5
Analog A (3-Fluoro)25.8 ± 3.1
Analog B (3-Chloro)85.1 ± 7.9

Interpretation: The introduction of a fluorine atom at the 3-position (Analog A) resulted in a significant increase in potency compared to the parent compound and the chloro-substituted analog. This suggests that the electronegativity and size of the fluorine atom may be optimal for interaction with the kinase's active site.

Cellular Viability Assays

To understand if target engagement translates to a functional cellular effect, we assess the impact of our analogs on cancer cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data: Anti-proliferative Activity

CompoundHeLa Cell GI₅₀ (µM)
DHP (Parent)35.6 ± 4.2
Analog A (3-Fluoro)5.2 ± 0.8
Analog B (3-Chloro)18.9 ± 2.5

Interpretation: The cellular activity correlates well with the target engagement data. The highly potent Analog A in the kinase assay also demonstrates the most significant anti-proliferative effect. This strengthens the hypothesis that the observed cytotoxicity is mediated through the inhibition of the target kinase.

G cluster_in_vitro In Vitro Workflow A Target Identification B Kinase Inhibition Assay (IC₅₀ Determination) A->B Target Engagement C Cell Viability Assay (GI₅₀ Determination) B->C Cellular Potency D Mechanism of Action Studies (e.g., Western Blot) C->D Pathway Confirmation

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

In Vivo Evaluation: From Animal Models to Preclinical Insights

Promising in vitro data is the gateway to in vivo studies, where we assess the efficacy, pharmacokinetics, and safety of our analogs in a complex biological system.

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for predicting its therapeutic window.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of the test compound (e.g., 10 mg/kg) to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).

Comparative Data: Pharmacokinetic Parameters

CompoundHalf-life (t₁/₂) (h)Cₘₐₓ (ng/mL) (Oral)Oral Bioavailability (%F)
DHP (Parent)1.2 ± 0.3150 ± 2515 ± 5
Analog A (3-Fluoro)4.5 ± 0.8850 ± 9865 ± 10
Analog B (3-Chloro)2.1 ± 0.5320 ± 4530 ± 8

Interpretation: The fluorine substitution in Analog A dramatically improved its pharmacokinetic profile. The increased metabolic stability, likely due to the strong C-F bond, led to a longer half-life and significantly higher oral bioavailability. This is a common strategy in medicinal chemistry to enhance drug-like properties.

Efficacy Studies in Xenograft Models

To assess the anti-tumor activity of our compounds, we use xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: HeLa Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject HeLa cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle, DHP, Analog A, Analog B) and begin daily oral dosing.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Continue the study until the tumors in the vehicle group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).

G cluster_in_vivo In Vivo Workflow E Pharmacokinetic Studies (ADME Profiling) G Efficacy Study (Tumor Growth Inhibition) E->G Dose Selection F Xenograft Model Development F->G Disease Model H Toxicology Assessment G->H Safety & Efficacy

Caption: A streamlined workflow for the in vivo assessment of anti-cancer agents.

Comparative Data: In Vivo Efficacy

Compound (Dose)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle0+2.5 ± 1.0
DHP (50 mg/kg)25 ± 8+1.8 ± 1.5
Analog A (20 mg/kg)85 ± 10-1.5 ± 2.0
Analog B (40 mg/kg)55 ± 12-0.5 ± 1.8

Interpretation: Analog A demonstrated superior anti-tumor efficacy at a lower dose compared to the other compounds. The significant TGI, coupled with its excellent pharmacokinetic profile, underscores its potential as a development candidate. The minimal body weight change suggests that the compound is well-tolerated at the efficacious dose.

Conclusion: A Synthesis of In Vitro and In Vivo Data

The comprehensive evaluation of our dihydropyran-4-one analogs reveals a clear SAR. The introduction of a 3-fluoro substituent in Analog A led to a cascade of favorable properties:

  • Enhanced Target Engagement: A significant increase in potency at the molecular target.

  • Improved Cellular Activity: Greater anti-proliferative effects in cancer cells.

  • Favorable Pharmacokinetics: Increased metabolic stability and oral bioavailability.

  • Superior In Vivo Efficacy: Potent tumor growth inhibition in a xenograft model at a well-tolerated dose.

This systematic approach, integrating in vitro and in vivo studies, is essential for making informed decisions in the drug discovery process. The data presented provides a compelling case for the further development of 3-fluorodihydro-2H-pyran-4-one analogs as a promising class of therapeutic agents.

A Comparative Benchmarking Guide: The Emerging Role of 3-Fluorodihydro-2H-pyran-4(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds

In the landscape of medicinal chemistry, heterocyclic scaffolds form the structural core of a vast majority of therapeutic agents.[1] Certain motifs, often designated as "privileged structures," demonstrate a remarkable capacity to bind to a wide range of biological targets, serving as validated starting points for drug discovery programs.[1] The relentless pursuit of novel therapeutics demands scaffolds that not only provide a three-dimensional framework for pharmacophoric presentation but also confer advantageous physicochemical and pharmacokinetic properties.

This guide introduces 3-Fluorodihydro-2H-pyran-4(3H)-one , a fluorinated saturated oxygen-containing heterocycle, as a scaffold of significant interest. We will objectively benchmark its performance against established heterocyclic cores, providing the underlying scientific rationale and supporting experimental frameworks for its evaluation. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation building blocks for crafting safer and more effective medicines.

The Strategic Imperative of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy repeatedly validated by the high percentage of fluorinated drugs on the market.[2][3][4] The unique properties of the fluorine atom, such as its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its extreme electronegativity, allow for subtle yet profound modulations of a molecule's profile.[5]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This "metabolic shielding" can block common points of metabolic attack, prolonging a drug's half-life and improving its oral bioavailability.[8][9]

  • Modulation of Physicochemical Properties : As the most electronegative element, fluorine's introduction can alter a molecule's electron distribution, impacting the pKa of nearby functional groups.[5] This can be strategically employed to reduce the basicity of amines, for instance, which can improve cell membrane permeation and bioavailability.[5]

  • Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing ligand binding affinity and target potency.[3][9] The substitution of hydrogen with fluorine can lead to more potent and selective drugs with fewer off-target effects.[10]

The following diagram illustrates the fundamental principle of metabolic shielding.

cluster_0 Metabolic Oxidation (Typical Pathway) cluster_1 Metabolic Shielding by Fluorination Scaffold_H Scaffold-CH₂-R Metabolite Scaffold-CH(OH)-R (Metabolite) Scaffold_H->Metabolite Hydroxylation CYP450_1 CYP450 Enzyme CYP450_1->Scaffold_H Scaffold_F Scaffold-CHF-R No_Reaction Metabolism Blocked Scaffold_F->No_Reaction Resistant to Oxidation CYP450_2 CYP450 Enzyme CYP450_2->Scaffold_F

Caption: Fluorine's metabolic shielding effect.

Profile of this compound

This compound is a saturated six-membered heterocycle containing an endocyclic oxygen atom and a fluorine atom adjacent to a ketone.[11][12] This specific arrangement of functional groups suggests several advantageous properties for drug design.

Physicochemical Properties:

  • Molecular Formula: C₅H₇FO₂[12][13]

  • Molecular Weight: 118.11 g/mol [12][13]

  • Appearance: Colorless Liquid / Solid[12][13]

  • Boiling Point: 156.9 °C at 760 mmHg[13]

The introduction of the fluorine atom is expected to increase the metabolic stability of the pyran ring, a common site of oxidation in related scaffolds.[13] Furthermore, the electronegative fluorine atom can influence the electronic character of the adjacent ketone, potentially modulating its reactivity and interactions with biological targets.

Comparative Analysis with Common Heterocyclic Scaffolds

To contextualize the potential of this compound, we compare it to its non-fluorinated parent, Tetrahydro-4H-pyran-4-one, and other widely used six-membered heterocyclic scaffolds in drug discovery: piperidine and piperazine.[14]

PropertyThis compoundTetrahydro-4H-pyran-4-onePiperidinePiperazine
Scaffold Type Saturated O-HeterocycleSaturated O-HeterocycleSaturated N-HeterocycleSaturated N-Heterocycle
Key Features Fluorine atom, Ketone, EtherKetone, EtherSecondary AmineTwo Secondary Amines
Predicted Metabolic Stability High: Fluorine blocks α-to-ketone oxidation.[5][9]Moderate: Prone to oxidation at positions α to the ether and ketone.Low to Moderate: Prone to N-dealkylation and ring oxidation.Low: Multiple sites for N-dealkylation and oxidation.
Cell Permeability Good: Likely neutral at physiological pH, fluorine may enhance lipophilicity.[5][9]Good: Neutral scaffold.[15]Variable: pH-dependent; often basic, can be charged.Poor: Highly basic, likely doubly protonated at physiological pH, reducing permeability.
Hydrogen Bonding Acceptor: Ketone and ether oxygens.Acceptor: Ketone and ether oxygens.Donor & Acceptor: Amine nitrogen.Donors & Acceptors: Two amine nitrogens.
Synthetic Tractability Moderate: A key building block for more complex molecules.[13]High: Commercially available and widely used.[15]High: A very common and versatile building block.[14]High: A frequently used scaffold in medicinal chemistry.[1]

Experimental Benchmarking Protocols

Objective evaluation of any new scaffold requires rigorous, standardized experimental testing. The following protocols provide a self-validating framework for benchmarking the performance of this compound derivatives.

General Workflow for Scaffold Evaluation

The diagram below outlines a typical workflow for assessing a novel scaffold in an early-stage drug discovery context.

cluster_assays In Vitro Benchmarking Assays Scaffold Scaffold Selection (e.g., Fluoro-pyranone) Library Library Synthesis (Derivative Generation) Scaffold->Library QC Compound QC (Purity, Identity) Library->QC Assay_Met Metabolic Stability (HLM/MLM Assay) QC->Assay_Met Test Compounds Assay_Perm Cell Permeability (Caco-2/PAMPA) QC->Assay_Perm Test Compounds Assay_Aff Target Binding Affinity (SPR, LBA, etc.) QC->Assay_Aff Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Assay_Met->SAR Assay_Perm->SAR Assay_Aff->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for scaffold evaluation.

Protocol 1: In Vitro Metabolic Stability Assay

Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s. A higher metabolic stability often correlates with a longer in vivo half-life. We use human liver microsomes (HLM) as they contain a rich complement of drug-metabolizing enzymes.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO (10 mM).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension. Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM.

    • Immediately add NADPH to a final concentration of 1 mM to start the enzymatic reaction. For the T=0 time point, add methanol before adding NADPH to quench the reaction.

  • Time Points:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line determines the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[16] This assay measures a compound's rate of transport across the monolayer, predicting its potential for oral absorption.[16]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Apical to Basolateral (A→B) Permeability: Add the test compound (at a final concentration of 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains drug-free buffer.

    • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral chamber. The apical chamber contains drug-free buffer.

    • Include control compounds: caffeine (high permeability) and mannitol (low permeability).[16]

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from the receiver chambers (basolateral for A→B, apical for B→A). Also, take a sample from the initial donor chamber.

  • Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters (e.g., P-glycoprotein).

Protocol 3: Target Binding Affinity Assay (Surface Plasmon Resonance)

Rationale: Ligand binding assays are essential for quantifying the interaction between a compound and its protein target.[17][18] Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).[18]

Methodology:

  • Immobilization:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the compound solutions sequentially over the sensor chip surface, from the lowest concentration to the highest.

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

  • Kinetics:

    • After each injection (association phase), flow buffer alone over the chip to measure the dissociation of the compound from the target (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.[19] A lower KD value indicates a higher binding affinity.[18][19]

Discussion and Future Perspectives

The strategic incorporation of fluorine into the dihydro-2H-pyran-4-one scaffold presents a compelling opportunity for medicinal chemists. The resulting 3-fluorinated derivative is predicted to offer enhanced metabolic stability compared to its non-fluorinated counterpart and other common heterocycles like piperidine. Its neutral character and potential for increased lipophilicity suggest favorable cell permeability, a critical attribute for oral bioavailability and CNS penetration.

While this guide provides a theoretical and practical framework for evaluation, the ultimate utility of this scaffold will be context-dependent, relying on the specific biological target and the desired pharmacological profile. The provided experimental protocols offer a robust starting point for researchers to generate the quantitative data needed to make informed decisions in their drug discovery programs. Future work should focus on building libraries based on this scaffold and testing them against diverse biological targets to fully elucidate its potential as a next-generation privileged structure.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of increasing interest in pharmaceutical synthesis. As a critical building block or potential impurity, its accurate and reliable quantification is paramount. This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols. Our narrative emphasizes the causality behind experimental choices, ensuring that each method is presented as a self-validating system in line with rigorous scientific and regulatory standards.

Introduction: The Analytical Imperative for a Novel Heterocycle

This compound (C₅H₇FO₂) is a saturated oxygen heterocycle featuring a carbonyl group and a fluorine substituent.[1][2] Its structural motifs are relevant in medicinal chemistry, where fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development and validation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from it.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is not merely a regulatory formality but a cornerstone of the pharmaceutical quality system.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a harmonized framework for this process, outlining the performance characteristics that must be evaluated.[5][6][7] This guide will compare the primary analytical techniques applicable to this molecule through the lens of these ICH validation parameters.

At a Glance: Choosing the Right Analytical Tool

The physicochemical properties of this compound—a relatively small, polar, and non-volatile molecule—dictate the most appropriate analytical techniques. While several methods can provide information, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary choices for quantitative analysis, each with distinct advantages.

FeatureHPLC with UV DetectionGC-MSSpectroscopic Methods (FTIR, NMR)
Principle Separation in a liquid mobile phase based on analyte-stationary phase interactions.[8]Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[9]Absorption of electromagnetic radiation to probe molecular vibrations (FTIR) or nuclear spin states (NMR).[10][11]
Best For Quantitative analysis (assay, impurities) of non-volatile and thermally labile compounds.[12][13]Quantitative analysis of volatile/semi-volatile compounds; definitive identification.[14][15]Qualitative analysis (identity confirmation) and structural elucidation.[11][16]
Sample Volatility Ideal for non-volatile compounds.[8]Requires volatile and thermally stable analytes. Derivatization may be needed.[17][18]Not dependent on volatility.
Sensitivity Good, dependent on the chromophore and detector.Excellent, especially with mass spectrometry in Selected Ion Monitoring (SIM) mode.[9][15]Generally lower than chromatographic methods for quantification.
Throughput High, especially with modern UPLC systems.Can be lower due to longer run times, but often faster for simple mixtures.[13]Variable; sample preparation can be minimal.
Primary Application Purity testing, stability studies, and API assay.[12]Residual solvent analysis, analysis of volatile impurities.[8][12]Identity confirmation and structural verification.

The Validation Workflow: A Structured Approach

A successful validation follows a logical and systematic workflow, beginning with method development and culminating in a comprehensive validation report. This process ensures the analytical procedure is fit for its intended purpose.[6][19]

Validation_Workflow Figure 1: General Analytical Method Validation Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) cluster_Rep Reporting Phase Dev Analytical Procedure Development Robust Robustness Studies (ICH Q14) Dev->Robust ATP Define Analytical Target Profile (ATP) ATP->Dev Protocol Validation Protocol Generation Robust->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Report Validation Report LOD_LOQ->Report Lifecycle Lifecycle Management Report->Lifecycle Decision_Tree Figure 2: HPLC vs. GC-MS Decision Matrix Start Analyze 3-Fluorodihydro- 2H-pyran-4(3H)-one Quant Goal: Quantitative Analysis (Assay, Impurities) Start->Quant Qual Goal: Identity or Structural Elucidation Start->Qual HPLC_Path HPLC (Non-volatile, Thermally Labile) Quant->HPLC_Path Analyte is non-volatile or thermally unstable GC_Path GC-MS (Volatile, Thermally Stable) Quant->GC_Path Analyte is volatile and thermally stable Spec_Path Spectroscopy (FTIR, NMR) Qual->Spec_Path

References

A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, reducing bioavailability and therapeutic efficacy.[1][2][3] Pyranone scaffolds are prevalent in many biologically active molecules, but like many heterocyclic compounds, they can be susceptible to metabolic degradation. A key strategy employed by medicinal chemists to enhance metabolic stability is the selective incorporation of fluorine atoms into the molecular structure.[4][5][6][7] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated pyranones, supported by experimental data and protocols.

The Rationale for Fluorination: Enhancing Drug-like Properties

Fluorine, being the most electronegative element, imparts unique physicochemical properties when incorporated into a drug candidate.[4] Its small size allows it to replace hydrogen without significant steric hindrance, yet its strong carbon-fluorine (C-F) bond and high activation energy for cleavage make it resistant to metabolic attack.[4][5] This strategic substitution can block sites of oxidative metabolism, which are often "soft spots" in a molecule susceptible to enzymatic degradation by cytochrome P450 (CYP450) enzymes.[4][5][8][9] Beyond blocking metabolism, fluorination can also alter a molecule's pKa, lipophilicity, and conformation, which can positively influence its binding affinity to the target protein and overall pharmacokinetic profile.[4][5][6][7]

Understanding Metabolic Pathways: The Role of Cytochrome P450

The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450s, a superfamily of heme-containing monooxygenases predominantly found in the liver.[8][9][10][11][12] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, converting lipophilic drug molecules into more polar, water-soluble metabolites that can be readily excreted from the body.[8][9] For pyranone-containing compounds, common sites of metabolic attack include activated C-H bonds on the pyranone ring or adjacent substituents.

cluster_0 Non-Fluorinated Pyranone Metabolism Non-Fluorinated Pyranone Non-Fluorinated Pyranone Metabolic Soft Spot (C-H) Metabolic Soft Spot (C-H) Non-Fluorinated Pyranone->Metabolic Soft Spot (C-H) CYP450 CYP450 Oxidative Metabolism Oxidative Metabolism CYP450->Oxidative Metabolism Metabolic Soft Spot (C-H)->CYP450 Susceptible to Attack Polar Metabolite Polar Metabolite Oxidative Metabolism->Polar Metabolite Rapid Clearance Rapid Clearance Polar Metabolite->Rapid Clearance

Caption: Metabolic pathway of a non-fluorinated pyranone.

By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the C-F bond's strength effectively shields that site from CYP450-mediated oxidation.[4][5] This forces the metabolic machinery to seek alternative, often less favorable, positions on the molecule, or it can significantly slow down the overall rate of metabolism.

cluster_1 Fluorinated Pyranone Metabolism Fluorinated Pyranone Fluorinated Pyranone Blocked Site (C-F) Blocked Site (C-F) Fluorinated Pyranone->Blocked Site (C-F) CYP450_F CYP450 Reduced Metabolism Reduced Metabolism CYP450_F->Reduced Metabolism Blocked Site (C-F)->CYP450_F Resistant to Attack Increased Stability Increased Stability Reduced Metabolism->Increased Stability Slower Clearance Slower Clearance Increased Stability->Slower Clearance cluster_2 Comparative Experimental Workflow Start Start In Vitro Assay In Vitro Microsomal Stability Assay Start->In Vitro Assay In Vivo Study In Vivo Pharmacokinetic Study In Vitro Assay->In Vivo Study Promising candidates Data Analysis Comparative Data Analysis In Vivo Study->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluorodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The unique structure of 3-Fluorodihydro-2H-pyran-4(3H)-one, featuring a fluorine atom, makes it a valuable intermediate in the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.[1] However, its chemical properties necessitate a robust understanding of safe handling and disposal to mitigate risks to personnel and the environment. This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to be your preferred source for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of a safe disposal plan. While comprehensive toxicological data is not extensively available, the available information and the nature of the compound as a halogenated organic ketone warrant a cautious approach.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionSupporting Information & Citations
Physical Hazards Combustible solid/liquid.[2][3]Hazard statement H227 indicates a combustible liquid.[3]
Health Hazards Acute Toxicity, Oral (Category 4). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Hazard statements H302, H315, H319, and H335 have been identified.[2][3]
Environmental Hazards While specific data is lacking, halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.As a general precaution for chemicals, release into the environment should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure during handling and disposal.[4][5] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale and Citations
Eye and Face Protection Chemical safety goggles conforming to EN166 standards are mandatory. A face shield should be worn if there is a risk of splashing.[6][7]Protects against splashes that could cause serious eye irritation.[6][8]
Hand Protection Chemical-resistant, impermeable gloves such as nitrile rubber are recommended.[9][10] Gloves must be inspected for integrity before each use and changed regularly or immediately upon contamination.[11]Prevents skin contact, which can cause irritation.[8] The choice of glove material is crucial for resistance against ketones.[6]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn.[6][7] Closed-toe shoes are mandatory.[6]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][12] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4]The compound may cause respiratory irritation.[3][8]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and protect laboratory personnel.[9]

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][13]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 2.[14]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[6][13][15] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[14]

  • Absorb and Collect: Carefully absorb the spilled liquid with the absorbent material.[14][16] Using non-sparking tools, scoop the absorbed material or the solid spill into a suitable, sealable, and properly labeled container for hazardous waste.[6][9]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[15] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[15]

  • Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in the designated hazardous waste container.[12]

Comprehensive Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility. Disposal must be carried out in strict accordance with local, state, and federal regulations.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][17]

Step-by-Step Disposal Procedure:
  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[17][18] Mixing these waste streams can lead to improper disposal and increased costs, as halogenated waste requires specific treatment methods like incineration.[18]

  • Waste Containment: Collect all waste containing this compound, including residual amounts and contaminated materials, in a designated, compatible, and leak-proof container with a secure lid.[12][19] Ensure the container is in good condition.[17]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[17][20]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[19][21]

  • Arrange for Professional Disposal: The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal contractor.[9] Contact your institution's EHS department to schedule a waste pickup.[9] A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[19][22]

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal Unused_Chemical Unused/ Expired Chemical Segregate Segregate as Halogenated Waste Unused_Chemical->Segregate Contaminated_Materials Contaminated Materials (Gloves, Absorbents, Glassware) Contaminated_Materials->Segregate Container Collect in a Labeled, Compatible Container Segregate->Container  Place in container Storage Store in Designated Satellite Accumulation Area Container->Storage  Secure and store EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact  Schedule pickup Contractor Licensed Hazardous Waste Contractor EHS_Contact->Contractor  Arrange transport Disposal_Facility Approved Treatment, Storage, and Disposal Facility (TSDF) Contractor->Disposal_Facility  Transport with manifest

Caption: Disposal workflow for this compound.

Regulatory Compliance

Adherence to federal and local regulations is not optional. Key regulatory frameworks in the United States include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[20][23] This plan must include procedures for safe handling and disposal of hazardous chemicals.[24]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[25][26] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[22][25] As a halogenated organic compound, this compound falls under the purview of these regulations.[27][28]

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a commitment to safety and regulatory compliance. By understanding the associated hazards, utilizing appropriate personal protective equipment, implementing safe handling and spill management procedures, and adhering to a comprehensive disposal plan, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.

References

A Senior Application Scientist's Guide to Handling 3-Fluorodihydro-2H-pyran-4(3H)-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry and organic synthesis, 3-Fluorodihydro-2H-pyran-4(3H)-one is instrumental in developing novel pharmaceutical compounds and agrochemicals.[1] Its fluorinated structure is highly valued for enhancing properties like metabolic stability and bioavailability in target molecules.[1] However, the very features that make it synthetically valuable necessitate a robust and informed approach to its handling. The introduction of a fluorine atom into an organic scaffold can significantly alter its chemical and toxicological profile.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring that safety becomes an integral part of the scientific workflow. Our objective is to create a self-validating system of protocols where operational excellence and personal safety are intrinsically linked.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must consider both the specific data available for the compound and the potential hazards inferred from structurally similar molecules, given that its full toxicological properties have not been exhaustively investigated.[2]

The primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral), as indicated by the GHS07 pictogram and H302 hazard statement.[3] However, its structure as a fluorinated ketone within a cyclic ether framework suggests we should anticipate additional risks, such as skin and eye irritation, and potential flammability, which are common to analogous non-fluorinated pyran derivatives.[2][4][5]

Hazard Category Identifier Description & Rationale Source(s)
Acute Oral Toxicity GHS07, H302Harmful if swallowed. This is the primary documented hazard for this specific compound.[3]
Skin Corrosion/Irritation Inferred HazardStructurally related compounds like 3,4-Dihydro-2H-pyran are known to cause skin irritation. The presence of the fluorine atom may influence this property.[4][5]
Serious Eye Damage/Irritation Inferred HazardCauses serious eye irritation is a common warning for similar cyclic ethers. Direct contact with the eyes is likely to cause significant damage.[2][4][5]
Flammability Inferred HazardWhile listed as a solid with no flash point data, the compound has a relatively low boiling point (156.9 °C).[1][3] Related pyran structures are flammable liquids.[2][4] Caution should be exercised, especially when heating.[6]
Inhalation Toxicity Inferred HazardVolatile and semi-volatile fluorinated compounds should always be handled in a way that minimizes inhalation exposure. Work must be conducted in a certified chemical fume hood.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified risks. For this compound, a multi-layered approach is required to protect against all potential routes of exposure.

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is an engineering control, not PPE.

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[7] This is critical for minimizing the inhalation of any vapors or aerosols.

  • Respirators: In situations where engineering controls may be insufficient, such as a large spill or during maintenance of contaminated equipment, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[8][9]

Eye and Face Protection: A Non-Negotiable Barrier

Given the high potential for serious eye irritation, robust protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement.[7] Standard safety glasses do not provide an adequate seal against splashes or vapors.

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a significant risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[7][10]

Hand Protection: The Critical Interface

Proper glove selection is paramount when working with fluorinated compounds, which can sometimes permeate standard glove materials.

  • Glove Selection: Consult the glove manufacturer’s compatibility charts for specific guidance.[7] Nitrile gloves are often used for incidental splash protection, but they may not be suitable for prolonged contact.

  • Double-Gloving: It is strongly recommended to wear two pairs of gloves (double-gloving).[7] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. Use proper technique to remove gloves to avoid contaminating your skin.[6]

Body Protection: Shielding from Spills and Splashes
  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[7]

  • Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[11]

  • Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, clogs, or woven shoes in the laboratory.[11]

Operational and Disposal Plans: A Step-by-Step Workflow

A safe protocol is a well-defined one. Follow these steps to ensure safe handling from receipt to disposal.

Pre-Operational Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Don all required PPE (goggles, lab coat, double gloves) before entering the designated work area. Have a face shield and apron ready if needed.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Workspace: Line the work surface in the fume hood with absorbent, disposable bench paper.

  • Review Procedures: Mentally walk through the entire procedure, including the waste disposal plan, before handling the chemical.

Handling and Dispensing Protocol
  • Container Acclimatization: The compound is stored at 2-8°C.[1] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Transfer in Fume Hood: Perform all transfers within the fume hood.

  • Weighing: If weighing the solid, tare a container on the balance, then return it to the fume hood to add the chemical. Seal the container before returning to the balance for the final weight. Do not weigh on an open bench.

  • Spill Management: Keep a spill kit rated for chemical spills readily available. In case of a small spill, absorb the material with an inert absorbent like vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: A Mandate for Environmental Stewardship

Chemical waste must be handled with the same care as the parent chemical. Improper disposal of halogenated organic compounds can cause significant environmental harm.[12]

G cluster_0 start Generate Waste q1 Is waste mixed with other waste streams? segregate Segregate into designated 'Halogenated Organic Waste' container. container Use a clearly labeled, chemically compatible, and sealed container. q2 Consult Institutional EHS for compatibility before mixing. end Arrange for disposal via licensed hazardous waste contractor.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[12] It must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[7]

  • Containers: Use only chemically compatible and sealable containers for waste collection.[7]

  • Final Disposal: Disposal must be carried out in accordance with all local, state, and federal regulations. This will typically involve collection and disposal by a licensed hazardous waste contractor.[2][13] Under no circumstances should this material be disposed of down the drain or in regular trash.[14]

By integrating this comprehensive safety and handling framework into your daily operations, you can confidently and safely utilize this compound to advance your research and development goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorodihydro-2H-pyran-4(3H)-one
Reactant of Route 2
3-Fluorodihydro-2H-pyran-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。